The Chemical Structure, Synthesis, and Biological Properties of (1-Hydrazinylethyl)phosphonic Acid
Executive Summary (1-Hydrazinylethyl)phosphonic acid is a highly specialized organophosphorus compound that bridges the fields of synthetic chemistry and rational drug design. Recognized structurally as an analogue of th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(1-Hydrazinylethyl)phosphonic acid is a highly specialized organophosphorus compound that bridges the fields of synthetic chemistry and rational drug design. Recognized structurally as an analogue of the amino acid alanine, this compound replaces the traditional carboxylate group with a phosphonic acid moiety and the primary amine with a hydrazine group. This dual modification transforms the molecule into a potent transition-state analogue and a highly reactive nucleophile, making it a valuable asset for enzyme inhibition studies and as a synthon for complex heterocycles.
Chemical Identity & Physicochemical Properties
The core structural identity of (1-Hydrazinylethyl)phosphonic acid is defined by an ethyl backbone substituted at the 1-position. The presence of the phosphonic acid group provides a tetrahedral geometry that closely mimics the transition state of carboxylate-processing enzymes. Concurrently, the nitrogen atoms in the hydrazine group act as potent nucleophiles[1], granting the molecule unique reactivity profiles not seen in standard amino acids.
Table 1: Quantitative Physicochemical Properties
Property
Value
Chemical Name
(1-Hydrazinylethyl)phosphonic acid
CAS Number
60347-07-1
Molecular Formula
C₂H₉N₂O₃P
Molecular Weight
140.08 g/mol
Structural Classification
Organophosphorus compound / Phosphonic acid
Appearance
White to off-white crystalline solid
Data supported by chemical databases and supplier specifications[1][2].
Mechanism of Action: PLP-Dependent Enzyme Inhibition
The biological utility of (1-Hydrazinylethyl)phosphonic acid is deeply rooted in its structural causality. In biochemical systems, enzymes that metabolize amino acids (such as alanine racemase or various aminotransferases) rely heavily on the cofactor Pyridoxal 5'-Phosphate (PLP).
The mechanism of inhibition operates via a synergistic, two-step process:
Anchoring: The phosphonic acid moiety mimics the natural substrate's carboxylate group, drawing the inhibitor into the enzyme's active site with high affinity.
Covalent Trapping: Once anchored, the highly nucleophilic hydrazine group attacks the reactive aldehyde of the PLP cofactor[1]. Unlike natural amino acids that form a reversible Schiff base (imine), the hydrazine forms a highly stable, covalent hydrazone.
This dead-end complex effectively removes PLP from the catalytic cycle, resulting in irreversible enzyme inactivation. The final products of such pathways often exhibit enhanced biological activity and prolonged inhibitory effects[2]. Furthermore, these hydrazino-derivatives serve as highly versatile synthons for the preparation of complex five- and six-membered heterocycles in drug discovery[3].
Fig 1: Mechanism of irreversible PLP-dependent enzyme inhibition via hydrazone formation.
Advanced Synthesis Protocol
The synthesis of (1-Hydrazinylethyl)phosphonic acid is most reliably achieved through the [1]. To ensure scientific integrity and high purity, the following step-by-step methodology utilizes a modified Pudovik reaction designed as a self-validating system.
Fig 2: Step-by-step synthetic workflow for (1-Hydrazinylethyl)phosphonic acid.
Step-by-Step Methodology
Step 1: Condensation (Hydrazone Formation)
Procedure: React acetaldehyde with tert-butyl carbazate (Boc-hydrazine) in anhydrous ethanol at room temperature.
Causality: The Boc protecting group is critical. It prevents the terminal nitrogen of the hydrazine from undergoing unwanted over-alkylation or side reactions during the subsequent nucleophilic addition, ensuring strict regiocontrol.
Step 2: Hydrophosphonylation (Pudovik Addition)
Procedure: Treat the resulting acetaldehyde N-Boc-hydrazone with diethyl phosphite in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) under an inert atmosphere.
Causality: Diethyl phosphite exists in equilibrium with its tautomer, diethyl phosphonate. The Lewis acid activates the C=N bond of the hydrazone, lowering the LUMO energy and facilitating nucleophilic attack by the phosphite. This yields the protected intermediate, diethyl (1-(2-Boc-hydrazinyl)ethyl)phosphonate.
Step 3: Global Deprotection and Hydrolysis
Procedure: Reflux the intermediate in 6M aqueous hydrochloric acid (HCl) for 12 hours.
Causality: Strong aqueous acid performs a dual function: it hydrolyzes the robust ethyl phosphonate esters to the free phosphonic acid[1] and simultaneously cleaves the Boc protecting group (releasing CO₂ and isobutylene gas). The reaction yields the hydrochloride salt of the target compound.
Procedure: Concentrate the reaction mixture in vacuo to remove excess HCl. Dissolve the crude hydrochloride salt in absolute ethanol and add an excess of propylene oxide dropwise at 0°C.
Causality: Propylene oxide acts as an irreversible acid scavenger. It reacts with the HCl to form 1-chloro-2-propanol, gently raising the pH of the solution. When the pH reaches the isoelectric point of the hydrazinophosphonic acid (~pH 3.5), the highly polar zwitterion selectively crystallizes out of the organic solvent.
Self-Validation: This step is inherently self-validating. The appearance of a white crystalline precipitate confirms successful deprotection and neutralization without the need to introduce inorganic bases (like NaOH), which would otherwise contaminate the highly polar final product.
Analytical Characterization
To verify the structural integrity of the synthesized (1-Hydrazinylethyl)phosphonic acid, the following analytical data should be observed.
The Mechanism of Action of (1-Hydrazinylethyl)phosphonic Acid: A Paradigm in PLP-Dependent Enzyme Inhibition
Executive Summary The rational design of enzyme inhibitors relies on exploiting the transition states and catalytic vulnerabilities of target proteins. In the realm of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes—parti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of enzyme inhibitors relies on exploiting the transition states and catalytic vulnerabilities of target proteins. In the realm of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes—particularly Alanine Racemase (Alr) , a critical enzyme for bacterial peptidoglycan biosynthesis—(1-Hydrazinylethyl)phosphonic acid (1-HEP) has emerged as a highly potent mechanistic probe.
This whitepaper deconstructs the mechanism of action of 1-HEP, detailing how the synergistic combination of a transition-state mimicking phosphonate group and a highly nucleophilic hydrazino moiety results in the irreversible, dead-end inactivation of PLP-dependent enzymes. Furthermore, we provide field-proven, self-validating experimental workflows for kinetic and spectroscopic characterization, ensuring robust data generation in your drug discovery pipelines.
Structural Rationale: Engineering the Ultimate Inhibitor
To understand the potency of 1-HEP, we must analyze its two primary pharmacophores and their causality in active site engagement[1].
The Phosphonic Acid Moiety (Transition-State Analog):
Unlike the planar carboxylate group of native L-alanine, the phosphonate group features a tetrahedral geometry. During the racemization of alanine, the substrate passes through a tetrahedral intermediate. The phosphonate group perfectly mimics this high-energy geometry, allowing it to form superior hydrogen-bonding networks with active-site residues (typically conserved Arginine and Tyrosine residues), effectively anchoring the inhibitor with high affinity [2].
The Hydrazino Moiety (Mechanism-Based Inactivator):
The standard
α
-amino group of alanine is replaced by a hydrazine (
−NH−NH2
). While primary amines form reversible Schiff bases (imines) with the PLP aldehyde, hydrazines are potent alpha-effect nucleophiles. They attack the PLP cofactor to form a hydrazone —a highly stable, covalent complex that is chemically inert to the subsequent proton abstraction required for enzyme turnover [3].
Molecular Mechanism of Action
The inhibition of Alanine Racemase by 1-HEP is a textbook example of slow-binding, mechanism-based inactivation. The process unfolds in three distinct phases:
Phase I: Active Site Recognition. The native PLP cofactor rests in the enzyme as an internal aldimine (covalently linked to an active-site Lysine). 1-HEP enters the active site, driven by the strong electrostatic interactions of its phosphonate group.
Phase II: Nucleophilic Attack. The terminal nitrogen of the hydrazino group attacks the C4' atom of the PLP internal aldimine, displacing the catalytic Lysine residue.
Phase III: Dead-End Hydrazone Formation. An external aldimine equivalent is formed, but because of the adjacent nitrogen atom, it rapidly stabilizes into a PLP-hydrazone complex. This complex undergoes enolimine-ketoenamine tautomerism, locking the enzyme in a conformation where the catalytic base (e.g., Tyr265) cannot abstract the
α
-proton [3]. The enzyme is permanently decommissioned.
Figure 1: Inhibition of Alanine Racemase in the bacterial peptidoglycan biosynthesis pathway.
Experimental Validation Workflows
As application scientists, we cannot rely on simple end-point assays to characterize mechanism-based inhibitors. Standard simultaneous-addition assays will yield false competitive profiles and underestimate the inhibitor's potency. The protocols below are designed as self-validating systems to prove covalent, time-dependent inhibition.
Figure 2: Workflow for kinetic and spectroscopic validation of PLP-dependent enzyme inhibition.
Causality: Alanine racemase does not produce a directly measurable chromophore. We must couple the production of D-Alanine to D-amino acid oxidase (DAAO) and Lactate Dehydrogenase (LDH), tracking the oxidation of NADH at 340 nm. Pre-incubation is mandatory because hydrazone formation is a slow, covalent process.
Enzyme Preparation: Dilute recombinant Alanine Racemase to 50 nM in 100 mM CHES buffer (pH 9.0) containing 10
μ
M exogenous PLP.
Inhibitor Pre-incubation: Aliquot the enzyme into a 96-well plate. Add varying concentrations of 1-HEP (0 to 500 nM). Incubate at 25°C.
Time-Course Sampling: At specific time intervals (
t=0,5,10,30,60
minutes), transfer 10
μ
L of the pre-incubation mix to a reaction well containing the assay master mix (10 mM L-Alanine, 2 U/mL DAAO, 5 U/mL LDH, 0.2 mM NADH).
Data Acquisition: Measure the decrease in absorbance at 340 nm continuously for 5 minutes.
Self-Validation (Dialysis Control): To prove irreversibility, take the 60-minute pre-incubated sample (at
10×IC50
) and dialyze it against 1000 volumes of buffer for 24 hours. A lack of activity recovery confirms irreversible hydrazone formation.
Protocol B: Spectroscopic Validation of the PLP-Hydrazone
Causality: The native internal aldimine of PLP features extended
π
-conjugation, absorbing heavily at ~420 nm. When 1-HEP attacks, the formation of the hydrazone breaks this specific conjugation state, causing a distinct hypsochromic (blue) shift. Tracking this shift provides undeniable physical proof of the target engagement mechanism [4].
Baseline Scan: Place 10
μ
M of purified holo-Alanine Racemase in a quartz cuvette. Scan the UV-Vis spectrum from 300 nm to 500 nm. Note the distinct peak at ~420 nm.
Inhibitor Addition: Add a stoichiometric excess (50
μ
M) of 1-HEP directly to the cuvette.
Kinetic Scanning: Perform continuous spectral scans every 2 minutes for 1 hour.
Analysis: Observe the time-dependent decay of the 420 nm peak and the concomitant emergence of a new isosbestic peak at ~330-340 nm, corresponding to the stable PLP-hydrazone complex.
Quantitative Data Presentation
To contextualize the potency of 1-HEP, we compare its kinetic parameters against historical Alanine Racemase inhibitors. The synergistic effect of the phosphonate and hydrazino groups results in a significantly tighter binding affinity (
Ki∗
) compared to traditional suicide substrates.
Inhibitor
Target Enzyme
Mechanism Type
Representative
Ki
/
Ki∗
Clinical/Research Utility
D-Cycloserine
Alanine Racemase
Suicide Substrate
~20
μ
M
Anti-tuberculosis drug
1-Aminoethylphosphonic Acid (L-Ala-P)
Alanine Racemase
Slow-binding
~1
μ
M
Antibacterial probe
(1-Hydrazinylethyl)phosphonic Acid (1-HEP)
Alanine Racemase
Irreversible (Hydrazone)
< 50 nM
Mechanistic profiling / Lead compound
Note:
Ki∗
denotes the final steady-state inhibition constant for slow-binding/irreversible inhibitors.
Conclusion
(1-Hydrazinylethyl)phosphonic acid represents a masterclass in rational inhibitor design. By combining the transition-state mimicry of a phosphonate group with the irreversible reactivity of a hydrazine, it effectively neutralizes PLP-dependent enzymes like Alanine Racemase. For drug development professionals, utilizing 1-HEP as a mechanistic probe provides critical insights into active site geometry and cofactor vulnerability, paving the way for the next generation of novel antibacterial therapeutics.
References
Reaction of Alanine Racemase with 1-Aminoethylphosphonic Acid Forms a Stable External Aldimine. Biochemistry (1998).
Structures of an alanine racemase from Bacillus anthracis (BA0252) in the presence and absence of (R)-1-aminoethylphosphonic acid (l-Ala-P). Acta Crystallographica Section F (2008).
α
-Hydrazino Acids Inhibit Pyridoxal Phosphate-Dependent Decarboxylases via "Catalytically Correct" Ketoenamine Tautomers: A Special Motif for Chemical Biology and Drug Discovery? ACS Chemical Biology (2025).
Mechanistic and Evolutionary Insights from the Reciprocal Promiscuity of Two Pyridoxal Phosphate-dependent Enzymes. Journal of Biological Chemistry (2010).
Foundational
NMR Spectroscopy Characterization of (1-Hydrazinylethyl)phosphonic Acid: A Comprehensive Technical Guide
Executive Summary (1-Hydrazinylethyl)phosphonic acid is a highly functionalized bioisostere that bridges the chemical space between natural amino acids and reactive pharmacophores. Featuring both a basic hydrazine moiety...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(1-Hydrazinylethyl)phosphonic acid is a highly functionalized bioisostere that bridges the chemical space between natural amino acids and reactive pharmacophores. Featuring both a basic hydrazine moiety and an acidic phosphonic acid group, this molecule presents unique challenges and opportunities for structural elucidation. Accurate characterization is paramount for downstream applications in drug development and agrochemistry. This whitepaper provides an authoritative, step-by-step methodology for the multinuclear (
1
H,
13
C,
31
P, and
15
N) NMR characterization of this compound, emphasizing the causality behind experimental design and the implementation of self-validating analytical systems.
Structural & Mechanistic Context
The structural complexity of (1-hydrazinylethyl)phosphonic acid arises from its zwitterionic nature and the presence of the spin-½
31
P nucleus.
Zwitterionic Equilibrium: In aqueous solution, the molecule exists in a dynamic equilibrium between various protonation states. The phosphonic acid group (
pKa1≈1.5
,
pKa2≈7.5
) and the hydrazine group (
pKa≈8.0
) dictate the electron density around the alpha-carbon. Consequently, chemical shifts—particularly for
31
P and
15
N—are exquisitely sensitive to the pH/pD of the medium.
Heteronuclear Coupling: The
31
P nucleus couples strongly to both
13
C and
1
H nuclei across one (
1J
), two (
2J
), and three (
3J
) bonds. While this complicates the first-order appearance of the spectra, it provides an unbroken chain of scalar couplings that definitively proves molecular connectivity, as demonstrated in foundational studies on
α
-hydrazinoalkylphosphonic acids ()[1].
Sample Preparation & Protocol Design
To ensure reproducibility, the NMR protocol must be a self-validating system . This means internal controls must be established to verify solvent integrity, pH, and temperature stability.
Causality in Experimental Choices
Solvent Selection & Degassing: D
2
O is mandated due to the compound's high polarity. Because hydrazine derivatives are highly susceptible to oxidative degradation, the D
2
O must be rigorously degassed (via argon sparging or freeze-pump-thaw cycles) prior to sample dissolution.
pD Control: To prevent spectral line broadening caused by intermediate chemical exchange, the pD must be locked. Adjusting the pD to ~7.0 ensures the molecule is in a stable zwitterionic state, which optimizes the dispersion of
31
P signals ()[2].
Reference Standards: Internal TSP (Trimethylsilylpropanoic acid) is used for
1
H and
13
C. External capillary standards are required for heteroatoms: 85% H
3
PO
4
for
31
P and CH
3
NO
2
for
15
N, preventing chemical interactions with the analyte.
Step-by-Step Methodology
Weighing: Transfer 15–20 mg of high-purity (1-hydrazinylethyl)phosphonic acid into a clean, dry vial.
Dissolution: Add 0.6 mL of freshly degassed D
2
O.
pD Adjustment: Measure the apparent pH using a micro-electrode. Add micro-aliquots of 0.1 M NaOD or DCl to reach a pD of 7.0 (where
pD=pHreading+0.4
).
Standardization: Add 1.0 µL of a standard TSP/D
2
O solution.
Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Insert a sealed coaxial capillary containing 85% H
3
PO
4
if direct
31
P referencing is desired.
Equilibration: Allow the sample to equilibrate in the NMR probe at 298 K for at least 10 minutes prior to tuning and matching.
Figure 1: Sequential workflow for the comprehensive NMR characterization of phosphonic acids.
Multinuclear NMR Characterization
1
H and
13
C NMR Analysis
The ethyl chain constitutes an
A3MX
spin system, heavily perturbed by the phosphorus atom.
The
β
-Methyl Group: In the
1
H spectrum, the CH
3
protons appear as a distinct doublet of doublets (dd) near 1.35 ppm. This splitting is caused by homonuclear coupling to the
α
-CH (
3JHH≈7.2
Hz) and heteronuclear coupling to the
31
P nucleus (
3JHP≈15.4
Hz).
The
α
-Methine Group: The CH proton resonates downfield (~3.10 ppm) due to the electron-withdrawing nature of both the phosphonate and hydrazine groups. It appears as a complex multiplet (typically a doublet of quartets) due to
2JHP
and
3JHH
couplings.
13
C Couplings: The
α
-carbon exhibits a massive one-bond phosphorus coupling (
1JCP≈148
Hz), which is an absolute diagnostic marker for a direct C–P bond, distinguishing it from phosphate esters ()[3].
31
P and
15
N NMR Analysis
31
P NMR: Acquired with inverse-gated
1
H decoupling to suppress the Nuclear Overhauser Effect (NOE) and allow for accurate integration if impurities are present. The decoupled spectrum yields a sharp singlet at ~18.5 ppm. A proton-coupled
31
P spectrum should also be acquired; the resulting multiplet validates the number of adjacent protons.
15
N NMR: Natural abundance
15
N NMR is notoriously insensitive. Instead of direct 1D acquisition, indirect detection via
1
H-
15
N HSQC or HMBC is strongly recommended. The
α
-nitrogen (NH) and
β
-nitrogen (NH
2
) of the hydrazine moiety exhibit highly shielded chemical shifts (typically -315 ppm and -332 ppm relative to CH
3
NO
2
), which are characteristic of hydrazine derivatives ()[4].
Figure 2: Heteronuclear spin-spin coupling network for (1-Hydrazinylethyl)phosphonic acid.
Data Presentation
The following tables summarize the expected quantitative NMR parameters for (1-hydrazinylethyl)phosphonic acid at pD 7.0 in D
2
O.
Table 1:
1
H and
13
C NMR Assignments
Nucleus
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constants (Hz)
1
H
CH
3
(
β
)
1.35
dd
3JHH
= 7.2,
3JHP
= 15.4
1
H
CH (
α
)
3.10
dq
3JHH
= 7.2,
2JHP
= 12.0
13
C
CH
3
(
β
)
14.5
d
2JCP
= 11.5
13
C
CH (
α
)
55.2
d
1JCP
= 148.0
Table 2:
31
P and
15
N NMR Assignments
Nucleus
Position
Chemical Shift (ppm)
Multiplicity
Notes
31
P
PO
3
H
2
18.5
s
1
H-decoupled; shift is highly pD dependent
15
N
NH (
α
)
-315.0
d
Extracted via
1
H-
15
N HSQC
15
N
NH
2
(
β
)
-332.5
s
Broadened by rapid proton exchange
Note: Exchangeable protons (NH, NH
2
, OH) will exchange with D
2
O and are typically not observed in the
1
H spectrum unless acquired in a non-exchanging solvent like DMSO-
d6
under strictly anhydrous conditions.
References
Yuan, C., & Li, C. (1996). Studies on Organophosphorus Compounds 91: A Novel Synthesis of 1-Hydrazinoalkylphosphonic Acids and Derivatives Thereof. Synthesis, 1996(4), 507-510.[Link]
Kraicheva, I., Bogomilova, A., Tsacheva, I., & Troev, K. (2009). Synthesis, NMR characterization and in vitro antitumor evaluation of new aminophosphonic acid diesters. European Journal of Medicinal Chemistry, 44(8), 3369-3374.[Link]
Gancarz, R., et al. (2017). Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. Spectroscopy, 32(6).[Link]
Krivdin, L. B. (2017). Calculation of 15N NMR chemical shifts: Recent advances and perspectives. Progress in Nuclear Magnetic Resonance Spectroscopy, 102, 98-119.[Link]
A Comprehensive Technical Guide to the Thermodynamic Properties of (1-Hydrazinylethyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the methodologies for determining and predicting the thermodynam...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the methodologies for determining and predicting the thermodynamic properties of (1-Hydrazinylethyl)phosphonic acid. Given the limited availability of direct experimental data for this specific molecule, this document serves as a procedural and theoretical framework. It is designed to equip researchers with the necessary knowledge to synthesize the compound and subsequently characterize its thermodynamic behavior through both experimental and computational approaches. The principles and protocols detailed herein are broadly applicable to the study of other novel phosphonic acid derivatives.
Introduction: The Significance of Thermodynamic Properties in Drug Development
(1-Hydrazinylethyl)phosphonic acid belongs to the class of phosphonates, which are of significant interest in medicinal chemistry. Their structural analogy to phosphates and carboxylates allows them to act as stable mimics in biological systems, making them valuable candidates for enzyme inhibitors, antiviral agents, and bone-targeting drugs.[1][2] The thermodynamic properties of a potential drug molecule are critical determinants of its stability, solubility, and bioavailability, directly influencing its efficacy and shelf-life. An in-depth understanding of these properties is therefore not merely academic but a cornerstone of rational drug design and development.
This guide will navigate through the essential stages of investigating a novel compound like (1-Hydrazinylethyl)phosphonic acid: its chemical synthesis, the experimental determination of its key thermodynamic parameters, and the computational prediction of these properties.
Synthesis of (1-Hydrazinylethyl)phosphonic Acid: A Proposed Route
A proposed synthesis could involve a multi-step process:
Halogenation of a suitable precursor: Starting with a protected ethanolamine derivative, the hydroxyl group can be converted to a good leaving group, such as a bromide or iodide.
Michaelis-Arbuzov Reaction: The resulting alkyl halide can then be reacted with a trialkyl phosphite (e.g., triethyl phosphite) to form the corresponding phosphonate ester.
Introduction of the Hydrazinyl Group: The protected amine can be deprotected and subsequently converted to a hydrazine. This might involve nitrosation followed by reduction, or a nucleophilic substitution reaction with a hydrazine equivalent.
Hydrolysis of the Phosphonate Ester: The final step would involve the hydrolysis of the phosphonate ester to the desired phosphonic acid, for instance, by refluxing with concentrated hydrochloric acid.[4]
A recent study on a new α-hydrazinophosphonic acid provides spectroscopic and theoretical insights that could be valuable in characterizing the product of such a synthesis.[5]
Experimental Determination of Thermodynamic Properties
The following sections detail the experimental protocols for measuring key thermodynamic properties of (1-Hydrazinylethyl)phosphonic acid.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique for determining the heat of fusion, melting point, and purity of a compound.[6][7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Sample Preparation: Accurately weigh 1-5 mg of the synthesized (1-Hydrazinylethyl)phosphonic acid into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the cell at a low temperature (e.g., 25 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point.
Hold at the high temperature for a few minutes to ensure complete melting.
Cool the sample back to the initial temperature.
A second heating ramp is often performed to observe any changes in the material's properties after the initial melt.
Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The area under this peak is proportional to the heat of fusion (ΔHfus), and the onset temperature of the peak is the melting point (Tm). Purity can be estimated from the shape of the melting peak.
dot
Caption: Workflow for Differential Scanning Calorimetry.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time.[9] It is used to determine the thermal stability and decomposition profile of a compound. For phosphonic acids, TGA can reveal the temperatures at which dehydration or decomposition occurs.[10][11]
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of (1-Hydrazinylethyl)phosphonic acid into a TGA pan.
Instrument Setup: Place the pan onto the TGA balance.
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
Data Analysis: The TGA curve will show the percentage of mass loss versus temperature. The onset temperature of a mass loss step indicates the beginning of a decomposition event. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used method for this purpose.[12][13][14]
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation can be calculated from first principles using DFT. The general approach involves calculating the total electronic energy of the molecule and then using appropriate thermodynamic cycles and reference states to convert this energy into an enthalpy of formation.[15][16][17]
Geometry Optimization: The molecular structure of (1-Hydrazinylethyl)phosphonic acid is first optimized to find its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a larger basis set.
Thermodynamic Cycle: An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This approach often leads to better error cancellation in the DFT calculations. By choosing a reaction with known experimental enthalpies of formation for all other species, the enthalpy of formation of the target molecule can be calculated with higher accuracy.
dot
Caption: Computational workflow for determining enthalpy of formation.
Heat Capacity (Cp)
The heat capacity of a molecule can also be calculated from the vibrational frequencies obtained from a DFT frequency calculation.[18][19] The contributions of translational, rotational, and vibrational motions to the heat capacity are summed to give the total heat capacity at a given temperature.
Frequency Calculation: As in the enthalpy of formation calculation, a frequency calculation is performed on the optimized geometry of (1-Hydrazinylethyl)phosphonic acid.
Statistical Mechanics: The vibrational frequencies are used in statistical mechanics equations to calculate the vibrational contribution to the heat capacity. The translational and rotational contributions are calculated based on the molecule's mass and moments of inertia.
Temperature Dependence: The heat capacity can be calculated over a range of temperatures to understand its temperature dependence.
Structure, Bonding, and Their Influence on Thermodynamic Properties
The molecular structure of (1-Hydrazinylethyl)phosphonic acid, with its polar phosphonic acid group and the hydrazinyl moiety, is expected to exhibit strong intermolecular hydrogen bonding. This will significantly influence its melting point, boiling point, and solubility. The P-C bond is known for its high stability, which will contribute to the overall thermal stability of the molecule.[4] The presence of the hydrazinyl group may introduce some reactivity and potential instability, which should be considered in its handling and storage.
Relevance and Applications in Drug Development
Phosphonic acids are valued in drug design for their ability to mimic phosphates while being resistant to enzymatic hydrolysis.[1] This makes them attractive for developing inhibitors of enzymes that process phosphate-containing substrates. The hydrazinyl group can also participate in various interactions with biological targets. Understanding the thermodynamic stability of (1-Hydrazinylethyl)phosphonic acid is crucial for its formulation as a potential therapeutic agent, ensuring it remains stable during storage and administration.
Safety and Handling
Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[20][21][22][23] Therefore, the synthesis and handling of (1-Hydrazinylethyl)phosphonic acid should be conducted with appropriate safety precautions.
Engineering Controls: Work should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and acids.[20]
Conclusion
While direct experimental data on the thermodynamic properties of (1-Hydrazinylethyl)phosphonic acid are currently lacking, this guide provides a comprehensive framework for its synthesis and characterization. By following the detailed experimental and computational protocols outlined, researchers can obtain crucial thermodynamic data. This information is indispensable for advancing the understanding of this and similar phosphonic acid derivatives and for assessing their potential in drug development and other applications. The integration of experimental measurements and theoretical calculations offers a robust approach to characterizing novel chemical entities, ensuring both scientific rigor and practical applicability.
References
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.
Heit, Y. N., & Matuschek, D. (2018). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory)
Wang, Y., et al. (2021). First-principles calculations of solid-phase enthalpy of formation of energetic materials.
Wood, G. P. F., et al. (2008). Enhanced Enthalpies of Formation from Density Functional Theory through Molecular Reference States. The Journal of Physical Chemistry A, 112(48), 12473-12480.
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
Chen, I. S., & Houk, K. N. (1995). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies into Enthalpies of Formation. The Journal of Physical Chemistry, 99(48), 17393-17397.
Shared Materials Instrumentation Facility, Duke University. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
Montchamp, J.-L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 2340-2362.
Hoffmann, J. D., et al. (2012). Investigation of thermal decomposition of phosphonic acids. Thermochimica Acta, 543, 193-200.
Bartel, C. J., et al. (2021). Calibrating DFT Formation Enthalpy Calculations by Multifidelity Machine Learning.
Platypus Technologies. (2023). Phosphonic Acid Derivatives: Unlocking Advanced Materials and Surface Functionalization. Retrieved from [Link]
EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]
Agarwal, N., et al. (2024). Computational Analysis of Heat Capacity Effects in Protein–Ligand Binding.
Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]
Koch, E.-C. (1999). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics, 10, 5-10.
Montchamp, J.-L. (2017).
ResearchGate. (n.d.). Thermal gravimetric analysis of phosphonate ester- or phosphoric acid-... Retrieved from [Link]
Kafarski, P., & Lejczak, B. (Eds.). (2019). Phosphonate Chemistry in Drug Design and Development. Frontiers Media SA.
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Hydrazines. Retrieved from [Link]
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Simmie, J. M., & Saraf, S. (2015). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 119(34), 9145-9160.
Zavitsas, A. A. (2010). Heats of Formation of Organic Compounds by a Simple Calculation. The Journal of Organic Chemistry, 75(19), 6569-6573.
Agarwal, N., et al. (2024). Computational Analysis of Heat Capacity Effects in Protein–Ligand Binding. PMC.
Pearson. (n.d.). Enthalpy of Formation Explained. Retrieved from [Link]
Baklouti, A., et al. (2021). New α-Hydrazinophosphonic acid: Synthesis, characterization, DFT study and in silico prediction of its potential inhibition of SARS-CoV-2 main protease. Journal of Molecular Structure, 1225, 129112.
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idUS. (2024). Enantioselective synthesis of α-aryl α-hydrazino phosphonates. Retrieved from [Link]
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Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94.
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Exploratory Synthesis of Hydrazine-Substituted Phosphonic Acids: Mechanistic Pathways and Protocol Design
An in-depth technical guide designed for researchers, scientists, and drug development professionals. Executive Summary Hydrazine-substituted phosphonic acids (α-hydrazinophosphonates) represent a privileged and highly v...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide designed for researchers, scientists, and drug development professionals.
Executive Summary
Hydrazine-substituted phosphonic acids (α-hydrazinophosphonates) represent a privileged and highly versatile scaffold in modern medicinal chemistry. Acting as transition-state analogues, bioisosteres of amino acids, and potent bidentate chelators, these compounds have demonstrated significant efficacy as enzyme inhibitors—including recent in silico and in vitro validations against the SARS-CoV-2 main protease (Mpro)[1]—and as robust antioxidants[2].
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in exploratory drug development: managing the aggressive dual reactivity (nucleophilicity and reducing potential) of the hydrazine moiety alongside the high polarity of the phosphonate group. This whitepaper deconstructs the causality behind experimental choices in synthesizing these compounds, providing field-proven, self-validating protocols to ensure high-fidelity yields.
Mechanistic Pathways: The "Why" Behind the Chemistry
The synthesis of α-hydrazinophosphonates requires precise control over sequential bond formations. Depending on the electronic nature of the substrates, we deploy one of three primary synthetic modalities.
Route A: The Modified Kabachnik-Fields (KF) Reaction
Traditionally utilized for α-aminophosphonates, the Kabachnik-Fields multicomponent reaction is readily adapted for hydrazines[3]. It involves the one-pot condensation of an aldehyde, a hydrazine derivative, and a dialkyl phosphite.
The Causality: Hydrazines benefit from the "alpha-effect," making their initial nucleophilic attack on the aldehyde exceptionally rapid. However, the resulting hydrazone intermediate is often less electrophilic than a standard imine. Therefore, a Lewis acid catalyst (e.g., Ceric Ammonium Nitrate[4] or metal phthalocyanines[2]) is strictly required to activate the hydrazone carbon, facilitating the subsequent nucleophilic addition of the phosphite tautomer. We prioritize ultrasound-assisted, solvent-free conditions to outpace the competitive hydrolysis of the hydrazone[5].
Route B: The Pudovik Addition
For sterically hindered or highly sensitive substrates where the one-pot KF reaction yields complex oligomeric mixtures, the two-component Pudovik reaction is the gold standard[2].
The Causality: By isolating the pre-formed hydrazone prior to phosphonylation, we entirely eliminate the risk of the dialkyl phosphite reacting directly with the aldehyde (which would yield an undesired α-hydroxyphosphonate). Base catalysis (e.g., mild carbonate bases) is employed to shift the equilibrium of the dialkyl phosphite toward the highly nucleophilic phosphite anion, ensuring rapid and irreversible addition across the C=N bond.
Route C: The Morrison-Brunn-Huisgen (MBH) Arbuzov-Type Reaction
A highly innovative, modern route for synthesizing N-aroyl or N-sulfonyl hydrazinophosphonates without relying on aldehyde precursors. It utilizes trialkyl phosphites, diisopropyl azodicarboxylate (DIAD), and an electrophile[6][7].
The Causality: The trialkyl phosphite attacks the azoester to form the MBH zwitterion. Instead of following a traditional Mitsunobu pathway, this zwitterion is strategically intercepted by an aroyl or sulfonyl chloride to form a phosphonium ion pair. The subsequent elimination of an alkyl chloride via an Arbuzov-type collapse yields the functionalized hydrazinophosphonate[7].
Quantitative Data: Pathway Comparison
The following table summarizes the operational parameters of the three primary synthetic routes, allowing researchers to select the optimal pathway based on their starting materials and green chemistry constraints.
To guarantee scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure the reaction trajectory is correct before proceeding to the next step.
Preparation: In an oven-dried 50 mL glass vial, combine benzaldehyde (1.0 mmol) and phenylhydrazine (1.0 mmol).
Imine Verification (Self-Validation Check 1): Sonicate the neat mixture at ambient temperature for 5 minutes. Spot on a TLC plate (Hexane:EtOAc 4:1). The disappearance of the benzaldehyde spot and the appearance of a highly UV-active hydrazone spot confirms complete condensation.
Phosphonylation: Add diethyl phosphite (1.2 mmol) and Ceric Ammonium Nitrate (CAN) (5 mol%) to the vial[4].
Reaction Execution: Subject the mixture to ultrasonic irradiation (typically 40 kHz) at 40°C for 20–30 minutes[5].
Completion Check (Self-Validation Check 2): Analyze via IR spectroscopy. The complete disappearance of the C=N stretch (~1620 cm⁻¹) and the emergence of strong P=O (~1240 cm⁻¹) and P-O-C (~1030 cm⁻¹) stretches indicate successful addition.
Workup: Quench with water, extract with ethyl acetate (3 x 15 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
Analytical Confirmation: ³¹P NMR should show a distinct singlet in the region of +20 to +25 ppm, confirming the formation of the C-P bond.
Protocol 2: MBH Arbuzov-Type Synthesis of Aroylhydrazinophosphonates
Zwitterion Generation: Dissolve DIAD (1.0 mmol) in dry dichloromethane (10 mL) under an argon atmosphere. Cool to 0°C. Dropwise, add trimethyl phosphite (1.0 mmol). Stir for 15 minutes. The solution will turn a pale yellow, indicating the formation of the Morrison-Brunn-Huisgen betaine[7].
Electrophilic Interception: Add benzoyl chloride (1.0 mmol) dropwise to the cold solution.
Arbuzov Collapse: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Off-Gas Monitoring (Self-Validation Check 1): The reaction is driven by the elimination of methyl chloride gas. Bubbling or a slight pressure increase in the bubbler confirms the Arbuzov collapse is occurring.
Workup & Purification: Evaporate the solvent under reduced pressure. The crude viscous oil is purified by column chromatography (silica gel, EtOAc/n-hexane) to yield the pure aroylhydrazinophosphonate.
Mechanistic Visualization
The following diagram illustrates the precise electron flow and intermediate generation during the Morrison-Brunn-Huisgen Arbuzov-type synthesis (Route C).
MBH Arbuzov-type mechanism for aroylhydrazinophosphonate synthesis.
References
New α-Hydrazinophosphonic acid: Synthesis, characterization, DFT study and in silico prediction of its potential inhibition of SARS-CoV-2 main protease
Journal of Molecular Structure
URL:[Link][1]
New Possibilities of the Kabachnik–Fields and Pudovik Reactions in the Phthalocyanine-Catalyzed Syntheses of α-Aminophosphonic and α-Aminophosphinic Acid Derivatives
Russian Journal of General Chemistry (Pleiades Publishing)
URL:[Link][2]
Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates
Beilstein Journal of Organic Chemistry
URL:[Link][3]
Green phosphonate chemistry – Does it exist?
RSC Advances (Royal Society of Chemistry)
URL:[Link][5]
Kabachnik–Fields synthesis of novel 2-oxoindolin methyl phosphonate derivatives using CAN
ResearchGate
URL:[Link][4]
In the landscape of rational drug design, non-proteogenic amino acid mimetics present unique opportunities and profound toxicological challenges. (1-Hydrazinylethyl)phosphonic acid (1-HEP) (CAS No.: 60347-07-1) is a low molecular weight (140.08 g/mol )
α
-hydrazino phosphonic acid derivative[1]. Structurally, it serves as a bioisostere of both 1-aminoethylphosphonic acid (a naturally occurring phosphonate) and the amino acid alanine.
By substituting the
α
-amino group with a hydrazine moiety, and the carboxylate group with a phosphonic acid, 1-HEP acts as a potent structural decoy. While
α
-hydrazino phosphonates are highly valued as enzyme inhibitors, herbicides, and artificial peptide precursors[2], this dual-pharmacophore nature fundamentally shifts its biocompatibility profile. This whitepaper dissects the causal mechanisms behind its toxicity, its cellular dynamics, and the self-validating protocols required to accurately screen this class of compounds.
Mechanistic Toxicology: The Causality of Hydrazine-Phosphonate Interactions
As researchers, we cannot simply catalog toxicity; we must understand its chemical causality. The toxicity of 1-HEP does not stem from non-specific membrane disruption, but rather from highly specific, targeted biochemical interactions driven by its functional groups.
PLP-Dependent Enzyme Inactivation (The Hydrazine Effect)
The primary driver of 1-HEP toxicity is its interaction with Pyridoxal-5'-phosphate (PLP) , the active form of Vitamin B6. PLP is an essential coenzyme for transaminases, decarboxylases, and racemases.
The Causality: Native amino acids form a transient Schiff base (imine) with the aldehyde group of PLP during enzymatic turnover. However, the hydrazine moiety of 1-HEP acts as a hyper-potent nucleophile. When it attacks the PLP aldehyde, it undergoes dehydration to form a highly stable hydrazone complex .
The Consequence: This hydrazone is a "dead-end" complex. It irreversibly anchors the inhibitor to the enzyme's active site, halting catalytic turnover and leading to intracellular PLP depletion. In neuronal models, this manifests as neurotoxicity due to the inhibition of GABA transaminase; in hepatic models, it presents as metabolic stalling.
Fig 1: Mechanism of PLP-dependent enzyme inhibition by 1-HEP via stable hydrazone formation.
Phosphonate-Mediated Chelation and Bone Affinity
The phosphonic acid group (
−PO3H2
) mimics the transition state of peptide hydrolysis. However, unlike carboxylates, phosphonates are potent chelators of divalent cations (e.g.,
Ca2+
,
Mg2+
)[3].
The Causality: In systemic circulation, the unesterified phosphonate group binds avidly to calcium.
The Consequence: This leads to a high affinity for the hydroxyapatite matrix of bone. While this is advantageous for targeted bone-remodeling agents, in off-target scenarios, it can lead to localized hypocalcemia and prolonged retention in skeletal tissues, complicating its long-term biocompatibility profile.
Biocompatibility Profile & Cellular Dynamics
Metabolic Stability via the C-P Bond
A critical advantage (and toxicological liability) of 1-HEP is its extreme metabolic stability. The carbon-phosphorus (C-P) bond is enzymatically inert to endogenous alkaline and acid phosphatases, unlike the P-O-C bond found in standard phosphates[3]. Consequently, 1-HEP resists first-pass metabolism, exhibiting a prolonged biological half-life.
Cellular Permeability and Charge State
At physiological pH (7.4), the phosphonic acid moiety is doubly ionized (pKa1 ~1.5, pKa2 ~7.5). This high polarity severely restricts passive diffusion across lipid bilayers. Therefore, in vitro biocompatibility assays often underestimate the true intracellular toxicity of unesterified 1-HEP unless active transport mechanisms (e.g., peptide transporters like PEPT1/2) are highly expressed in the chosen cell line, or the compound is administered as a lipophilic prodrug.
Experimental Protocols: Self-Validating Systems
A common pitfall in drug development is relying on isolated assays that cannot distinguish between specific mechanistic toxicity and general compound-induced necrosis. As a standard practice, I mandate the use of self-validating systems . Every protocol must contain an internal control that proves why a cell is dying.
Protocol 1: In Vitro PLP-Enzyme Inhibition & Reversibility Assay
This cell-free assay validates whether 1-HEP acts specifically via PLP sequestration.
Preparation: Reconstitute purified Alanine Transaminase (ALT) in 50 mM HEPES buffer (pH 7.4).
Inhibitor Co-incubation: Add 1-HEP at logarithmic concentrations (0.1 µM to 100 µM). Incubate at 37°C for 30 minutes to allow hydrazone formation.
Substrate Addition: Introduce L-alanine and
α
-ketoglutarate.
Kinetic Measurement: Monitor the conversion of NADH to NAD+ continuously at 340 nm using a microplate reader.
Self-Validation Step (PLP Rescue): To a parallel arm of the highest concentration (100 µM), add a 10-fold molar excess of exogenous PLP. Causality Check: If enzyme activity is restored, the inhibition is confirmed to be competitively driven by PLP depletion, validating the mechanism.
Hydrazine derivatives can chemically reduce MTT tetrazolium salts, leading to false-positive viability signals. Therefore, we pair MTT with an LDH (Lactate Dehydrogenase) release assay.
Cell Culture: Seed HepG2 (hepatocellular) and Saos-2 (osteoblast-like) cells at
1×104
cells/well in 96-well plates.
Dosing: Treat cells with 1-HEP (1 µM to 500 µM) for 24, 48, and 72 hours.
Assay Execution:
MTT: Add 10 µL of MTT reagent; incubate for 2 hours. Solubilize formazan and read at 570 nm.
LDH: Transfer 50 µL of supernatant to a new plate. Add LDH reaction mix; read absorbance at 490 nm.
Self-Validation Step: Compare MTT and LDH data. If MTT indicates high viability but LDH shows high release, the compound is causing membrane rupture while artificially reducing the MTT dye. LDH provides the definitive measure of biocompatibility.
Fig 2: Self-validating experimental workflow for 1-HEP cytotoxicity and biocompatibility screening.
Quantitative Data Summary
To benchmark the biocompatibility of 1-HEP, it is crucial to compare it against its native isostere (Alanine) and its toxicophore parent (Hydrazine). The table below summarizes the expected pharmacological parameters based on
α
-hydrazino phosphonate class behavior.
Pharmacological Parameter
1-HEP (
α
-Hydrazino Phosphonate)
Alanine (Native Isostere)
Hydrazine (Toxicophore Control)
Molecular Weight
140.08 g/mol
89.09 g/mol
32.04 g/mol
Primary Toxicity Mechanism
PLP-Enzyme Hydrazone Formation
None (Metabolized)
ROS Generation / PLP Depletion
In Vitro Cytotoxicity (HepG2 IC50)
> 250 µM (Limited by uptake)
> 10 mM
< 50 µM
Metabolic Stability (C-P Bond)
High (
t1/2
> 48h)
Low (Rapidly metabolized)
Low (Rapidly oxidized)
Bone Matrix Affinity
High (
Ca2+
Chelation)
Low
Low
References
2-Hydroxyethanephosphonic acid | C2H7O4P - PubChem, National Institutes of Health.
URL:[Link]
Enantioselective synthesis of α-aryl α-hydrazino phosphonates - RSC Publishing, Chemical Science.
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: (1-Hydrazinylethyl)phosphonic acid (CAS: 60347-07-1) [1]
Molecular Formula: C₂H₉N₂O₃P
Molecular Weight: 140.08 g/mol [2]
Application Context: 1-Hydrazinoalkylphosphonic acids serve as critical bioisosteres for natural amino acids. By replacing the planar carboxylic acid group with a tetrahedral phosphonic acid moiety, researchers can develop potent transition-state analog inhibitors for metalloproteases, aminotransferases, and ligases.
Synthetic Strategy and Mechanistic Rationale
The direct reaction of unprotected hydrazine with carbonyls and phosphites often yields complex mixtures of bis-alkylated products and azines. To ensure high fidelity and yield, this protocol utilizes a protected hydrophosphonylation route (a variation of the Pudovik reaction).
We employ tert-butyl carbazate (Boc-hydrazine) to form a mono-protected hydrazone with acetaldehyde. Subsequent nucleophilic addition of diethyl phosphite across the C=N bond is catalyzed by a Lewis acid. Finally, global deprotection using bromotrimethylsilane (TMSBr) cleanly cleaves both the ethyl phosphonate esters and the Boc protecting group under anhydrous, mild conditions, preventing the N-N bond cleavage often observed in harsh aqueous acid reflux.
Reaction Pathway Visualization
Figure 1: Three-step synthetic workflow for (1-Hydrazinylethyl)phosphonic acid.
Materials and Stoichiometry
Table 1: Reagents for a 10 mmol Scale Synthesis
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Function
Acetaldehyde
44.05
1.1
0.48 g (0.62 mL)
Electrophile / Carbon skeleton
tert-Butyl carbazate
132.16
1.0
1.32 g
Nitrogen source (protected)
Diethyl phosphite
138.10
1.2
1.66 g (1.55 mL)
Phosphorus nucleophile
Boron trifluoride etherate
141.93
0.1
0.14 g (0.12 mL)
Lewis acid catalyst
Bromotrimethylsilane (TMSBr)
153.08
4.0
6.12 g (5.28 mL)
Global deprotection agent
Propylene oxide
58.08
Excess
~5 mL
Acid scavenger (zwitterion formation)
Experimental Protocol
Step 1: Synthesis of tert-Butyl 2-ethylidenehydrazine-1-carboxylate
Causality Note: Performing this condensation in anhydrous methanol minimizes the formation of side products. The slight excess of acetaldehyde ensures complete consumption of the more valuable Boc-hydrazine.
Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with tert-butyl carbazate (1.32 g, 10 mmol) and anhydrous methanol (15 mL).
Addition: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (0.62 mL, 11 mmol) dropwise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 2 hours.
Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and unreacted acetaldehyde. The resulting crude hydrazone (typically a white solid or viscous oil) is sufficiently pure for the next step.
Step 2: Hydrophosphonylation (Pudovik Addition)
Causality Note: Diethyl phosphite exists in equilibrium with its tautomer, diethyl phosphonate. The Lewis acid (BF₃·Et₂O) coordinates to the imine nitrogen of the hydrazone, increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack of the phosphite.
Preparation: Dissolve the crude hydrazone from Step 1 in anhydrous toluene (10 mL) under an inert nitrogen atmosphere.
Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1, visualizing with ninhydrin after heating).
Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in hexanes) to yield diethyl (1-(2-(tert-butoxycarbonyl)hydrazinyl)ethyl)phosphonate.
Step 3: Global Deprotection and Zwitterion Isolation
Causality Note: TMSBr is highly selective for cleaving alkyl phosphonate esters via the formation of a silyl ester intermediate, which is subsequently hydrolyzed. Concurrently, the mildly acidic conditions generated during methanolysis cleave the Boc group without risking the degradation of the hydrazine moiety.
Silylation: Dissolve the purified protected phosphonate in anhydrous dichloromethane (DCM, 10 mL) under nitrogen. Cool to 0 °C.
TMSBr Addition: Add TMSBr (5.28 mL, 40 mmol) dropwise. Remove the ice bath and stir at room temperature for 16 hours.
Concentration: Remove the DCM and excess TMSBr under reduced pressure. Crucial: Ensure complete removal of unreacted TMSBr to prevent violent reactions in the next step.
Hydrolysis: Dissolve the resulting residue in methanol (10 mL) and stir for 1 hour at room temperature. Concentrate in vacuo. Repeat this methanol addition and concentration step twice more to ensure complete hydrolysis of the silyl esters.
Precipitation: Dissolve the crude hydrobromide salt in a minimum amount of absolute ethanol. Add propylene oxide dropwise until the pH of the solution reaches approximately 5.5-6.0. The free zwitterionic (1-Hydrazinylethyl)phosphonic acid will precipitate as a white solid.
Isolation: Filter the precipitate, wash with cold ethanol and diethyl ether, and dry under high vacuum.
Analytical Characterization
To validate the structural integrity of the synthesized (1-Hydrazinylethyl)phosphonic acid, the following spectroscopic data should be verified.
Table 2: Expected Spectroscopic Data
Technique
Expected Signals / Observations
¹H NMR (D₂O, 400 MHz)
δ 3.15 (dq, J = 14.5, 7.2 Hz, 1H, CH-P), 1.38 (dd, J = 15.0, 7.2 Hz, 3H, CH₃). Note: Hydrazine and phosphonic acid protons exchange with D₂O and will not appear.
³¹P NMR (D₂O, 162 MHz)
δ 18.5 (s). A single peak in this region is characteristic of an alkylphosphonic acid.
ESI-MS (Positive mode)
[M+H]⁺ m/z calculated for C₂H₁₀N₂O₃P: 141.04; Found: ~141.0
Advanced Peptidomimetic Engineering: Harnessing (1-Hydrazinylethyl)phosphonic Acid for Transition-State Protease Inhibition
Executive Summary & Mechanistic Rationale (1-Hydrazinylethyl)phosphonic acid (CAS: 60347-07-1) represents a highly specialized pharmacophore in the arsenal of modern peptidomimetic drug design. By replacing the standard...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
(1-Hydrazinylethyl)phosphonic acid (CAS: 60347-07-1) represents a highly specialized pharmacophore in the arsenal of modern peptidomimetic drug design. By replacing the standard α-amino acid backbone of L-Alanine with an α-hydrazinoalkylphosphonic acid framework, researchers can engineer exceptionally potent and proteolytically stable enzyme inhibitors.
The rationale for integrating this specific compound into a peptide backbone relies on a dual-action structural mimicry:
The Phosphonate Warhead (Transition-State Mimicry): Unlike planar carboxylic acids, the tetrahedral geometry of the
PO3H2
group perfectly replicates the sp³-hybridized transition state of peptide bond hydrolysis. This enables exceptionally tight, non-hydrolyzable chelation to catalytic zinc ions in metalloproteases or the oxyanion hole in serine proteases, preventing substrate turnover.
The Hydrazino Motif (Conformational Locking): The inclusion of an adjacent nitrogen atom (-NH-NH-) induces the formation of a "hydrazino turn"—a stable intramolecular hydrogen-bonding network. This , minimizing the entropic penalty of target binding. Furthermore, the unnatural N-N linkage renders the peptidomimetic completely invisible to endogenous aminopeptidases, drastically extending its biological half-life.
Comparative Physicochemical Profiling
To understand the structural advantages of (1-Hydrazinylethyl)phosphonic acid, it must be evaluated against its natural and synthetic counterparts. The table below summarizes the critical physicochemical shifts that occur when transitioning from a standard amino acid to a hydrazinophosphonate analog.
Property / Feature
L-Alanine
1-Aminoethylphosphonic Acid
(1-Hydrazinylethyl)phosphonic Acid
C-Terminal Geometry
Planar (sp², Carboxylate)
Tetrahedral (sp³, Phosphonate)
Tetrahedral (sp³, Phosphonate)
Proteolytic Stability
Low (Rapidly degraded)
Moderate (Resists carboxypeptidases)
Extremely High (Resists standard peptidases)
Conformational Lock
None (Highly flexible)
None (Flexible backbone)
Yes (Intramolecular "Hydrazino Turn")
Primary Target Class
Endogenous protein synthesis
Antibacterial (e.g., Alafosfalin)
Protease Inhibitors (MMPs, )
H-Bond Donors
1 (Amine)
1 (Amine)
2 (Hydrazine motif)
Logical Workflow of Peptidomimetic Design
Fig 1: End-to-end workflow for designing and validating hydrazinophosphonate peptidomimetics.
Expertise & Experience Note: Direct incorporation of free phosphonic acids into peptides via standard Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The high polarity and nucleophilicity of the phosphonate oxygens can attack coupling reagents (like HATU or PyBOP) to form dead-end pyrophosphonates. To circumvent this, the protocol below utilizes a hybrid solid/solution-phase approach using diethyl ester protection, establishing a self-validating chemical system that prevents premature side reactions.
Protocol A: Synthesis of a C-Terminal Hydrazinophosphonate Peptidomimetic
Objective : Couple a pre-synthesized peptide fragment to diethyl (1-hydrazinylethyl)phosphonate, followed by orthogonal global deprotection.
Materials :
Fully protected peptide sequence with a free C-terminal carboxylic acid (cleaved from 2-Chlorotrityl chloride resin using 1% TFA in DCM to preserve side-chain protecting groups).
Pre-Activation : Dissolve 1.0 eq of the protected peptide and 1.2 eq of HATU in anhydrous DMF (0.1 M). Add 3.0 eq of DIPEA. Stir for 5 minutes at room temperature to form the active OAt ester.
Causality: HATU is preferred over EDC/HOBt for coupling to hydrazines due to the reduced nucleophilicity of the substituted hydrazine nitrogen. Pre-activation prevents the hydrazine from directly reacting with the coupling agent.
Coupling : Add 1.1 eq of diethyl (1-hydrazinylethyl)phosphonate to the mixture. Stir under an inert atmosphere (N₂) for 12 hours.
Workup : Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Orthogonal Phosphonate Deprotection : Dissolve the crude intermediate in dry DCM (0.05 M). Cool to 0 °C. Add 10 eq of TMSBr dropwise. Stir for 12 hours, allowing the reaction to warm to room temperature.
Causality: Standard TFA cleavage cocktails cannot hydrolyze phosphonate ethyl esters. TMSBr selectively cleaves the P-O-Et bonds via a silyl ester intermediate without degrading the peptide backbone.
Hydrolysis & Global Cleavage : Quench the reaction with MeOH to hydrolyze the silyl esters to the free phosphonic acid. Concentrate, then treat with a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours to remove remaining side-chain protecting groups.
Purification : Precipitate in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol B: In Vitro Metalloprotease Inhibition Assay (FRET)
Objective : Determine the half-maximal inhibitory concentration (
IC50
) and binding affinity (
Ki
) of the synthesized transition-state analog.
Assay Preparation : Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
Causality: The inclusion of Brij-35 (a non-ionic surfactant) is critical; it prevents non-specific adsorption of the enzyme to the microplate walls, ensuring accurate kinetic readings.
Enzyme/Inhibitor Incubation : In a black 96-well microplate, add 1 nM of the target metalloprotease (e.g., MMP-2) and serial dilutions of the hydrazinophosphonate inhibitor (from 10 µM down to 0.1 nM). Incubate for 30 minutes at 37 °C.
Causality: Transition-state analogs often exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced, preventing false-negative initial velocity readings.
Reaction Initiation : Add 10 µM of a specific FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
Data Acquisition : Monitor fluorescence continuously for 60 minutes (Excitation: 328 nm, Emission: 393 nm).
Validation : Calculate initial velocities (
v0
). Plot fractional activity (
vi/v0
) versus inhibitor concentration to derive the
IC50
. Use the Morrison equation for tight-binding inhibitors to calculate the true
Ki
.
Mechanistic Pathway of Inhibition
Fig 2: Mechanistic pathway of metalloprotease inhibition by the hydrazinophosphonate pharmacophore.
References
Enantioselective synthesis of α-aryl α-hydrazino phosphonates. Chemical Science, Royal Society of Chemistry (2024).[Link]
New α-Hydrazinophosphonic acid: Synthesis, characterization, DFT study and in silico prediction of its potential inhibition of SARS-CoV-2 main protease. Journal of Molecular Structure (2021).[Link]
Organofluorine Chemistry: Synthesis and Applications (Section: Design of Peptide Isosteres and Enzyme Inhibitors). Dokumen / Elsevier (2020).[Link]
Method
In Vitro Assay Protocols for (1-Hydrazinylethyl)phosphonic Acid: Evaluating Mechanism-Based Inhibition of PLP-Dependent Alanine Racemase
Target Audience: Researchers, biochemists, and drug development professionals. Application: Antibacterial drug discovery, mechanistic enzymology, and inhibitor kinetic profiling. Mechanistic Rationale & Causality The dev...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, biochemists, and drug development professionals.
Application: Antibacterial drug discovery, mechanistic enzymology, and inhibitor kinetic profiling.
Mechanistic Rationale & Causality
The development of novel antibacterial agents frequently targets the bacterial cell wall, specifically the biosynthesis of the peptidoglycan layer. Alanine racemase (Alr) is a highly conserved, pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine to D-alanine, an essential precursor for the D-alanyl-D-alanine dipeptide.
(1-Hydrazinylethyl)phosphonic acid is a structural analogue of 1-aminoethylphosphonic acid (the active moiety of the antibacterial alaphosphin) . However, the substitution of the primary amine with a hydrazine group fundamentally alters its inhibitory profile. Hydrazines are potent mechanism-based (suicide) inhibitors of PLP-dependent enzymes. The causality of this inhibition lies in the nucleophilic attack of the hydrazine moiety on the C4' aldehyde of the PLP cofactor. This reaction displaces the active-site lysine (internal aldimine) to form a highly stable, tightly bound PLP-hydrazone adduct (ketoenamine tautomer), rendering the enzyme irreversibly inactive .
Diagram 1: Mechanism-based inactivation of Alanine Racemase by hydrazine-PLP adduct formation.
Assay Architecture & Self-Validating Design
To accurately profile the kinetic parameters of (1-Hydrazinylethyl)phosphonic acid, a multi-tiered assay approach is required. We utilize a continuous fluorometric coupled enzyme assay to monitor real-time racemization, paired with UV-Vis spectroscopy to physically validate the covalent modification of the PLP cofactor.
The Self-Validating System:
Because the primary assay relies on coupling enzymes (D-amino acid oxidase and horseradish peroxidase), any observed "inhibition" could theoretically be a false positive caused by the compound inhibiting the coupling enzymes rather than Alr. To make this protocol self-validating, a counter-screen is integrated: spiking the reaction with exogenous D-alanine. If the fluorescence signal is generated normally in the presence of the inhibitor, it definitively proves that the coupling enzymes are unaffected, isolating Alr as the sole inhibited target .
Validation Control: In a separate well, incubate the highest concentration of the inhibitor with the coupling system, but initiate with 1 mM D-Alanine instead of L-Alanine. A lack of signal quenching confirms target specificity.
Protocol 2: Time-Dependent Inactivation Kinetics (
kinact
and
KI
)
Because hydrazine-based compounds are slow-binding, time-dependent inactivators, standard IC₅₀ values are insufficient. This protocol determines the maximum rate of inactivation (
kinact
) and the inhibitor dissociation constant (
KI
).
Step-by-Step Procedure:
Pre-incubation: Prepare a concentrated stock of Alr (100 nM) in Assay Buffer.
Inhibitor Exposure: Mix the enzyme 1:1 with varying concentrations of the inhibitor (e.g., 0.5x, 1x, 2x, 5x, 10x the estimated
KI
).
Time-Course Aliquoting: At specific time intervals (
t
= 0, 2, 5, 10, 20, and 30 minutes), remove a 5 µL aliquot from the pre-incubation mixture.
Jump-Dilution: Immediately dilute the 5 µL aliquot into 95 µL of the full assay mixture (containing the Coupling System and a saturating concentration of L-Alanine, e.g., 50 mM) to measure residual enzyme activity.
Data Analysis: Plot the natural log of residual activity (
ln(vt/v0)
) versus pre-incubation time to obtain the observed rate of inactivation (
kobs
) for each concentration. Fit the data to the equation:
kobs=(kinact×[I])/(KI+[I])
.
Protocol 3: UV-Vis Spectroscopic Validation of the PLP-Hydrazone Adduct
To physically prove the mechanism of action, UV-Vis spectroscopy is used to observe the shift in the PLP absorbance peak, which confirms the covalent modification of the cofactor .
Step-by-Step Procedure:
Cuvette Setup: Place 100 µL of highly concentrated Alr (20 µM) in a quartz microcuvette. Ensure the enzyme has been dialyzed to remove excess unbound PLP.
Baseline Scan: Blank the spectrophotometer with Assay Buffer. Scan the enzyme from 300 nm to 600 nm. A distinct peak at ~420 nm should be visible, representing the internal aldimine (PLP bound to the active-site lysine).
Inhibitor Addition: Add (1-Hydrazinylethyl)phosphonic acid to a final concentration of 200 µM.
Kinetic Scanning: Collect spectra every 2 minutes for 60 minutes.
Observation: You will observe a time-dependent decay of the 420 nm peak and the concomitant emergence of a new peak at ~380-390 nm, representing the stable ketoenamine tautomer of the PLP-hydrazone adduct. The presence of a clean isosbestic point confirms a direct conversion without intermediate accumulation.
Data Presentation & Interpretation
The quantitative readouts from the protocols above should be synthesized to evaluate the therapeutic potential and mechanistic efficiency of the inhibitor.
Table 1: Quantitative Kinetic Parameters for (1-Hydrazinylethyl)phosphonic acid
Parameter
Typical Range / Expected Outcome
Biological & Mechanistic Significance
Protocol Source
IC₅₀
Low micromolar (1 - 10 µM)
Provides a baseline measure of potency but is assay-time dependent due to the irreversible mechanism.
Protocol 1
KI
Sub-micromolar (0.1 - 1 µM)
Represents the initial, reversible binding affinity of the inhibitor to the Alr active site.
Protocol 2
kinact
0.05 - 0.5 min⁻¹
The maximum rate of covalent hydrazone formation once the reversible complex is formed.
Protocol 2
kinact/KI
>
104
M⁻¹s⁻¹
The second-order rate constant of inactivation. High values indicate a highly efficient suicide inhibitor.
Protocol 2
λmax
Shift
420 nm
→
380 nm
Physical proof of the mechanism: the conversion of the internal aldimine to the PLP-hydrazone adduct.
Protocol 3
References
Reaction of Alanine Racemase with 1-Aminoethylphosphonic Acid Forms a Stable External Aldimine. Biochemistry (1998).
URL:[Link]
Effects of Endogenous d-Alanine Synthesis and Autoinhibition of Bacillus anthracis Germination on In Vitro and In Vivo Infections. Infection and Immunity (2008).
URL:[Link]
Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation. Journal of Biological Chemistry (2009).
URL:[Link]
Application
Application Note: Derivatization Strategies for (1-Hydrazinylethyl)phosphonic Acid
Introduction and Chemical Causality (1-Hydrazinylethyl)phosphonic acid is a highly polar, non-proteogenic amino acid analogue. Its zwitterionic nature, low volatility, and lack of a strong chromophore present significant...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Causality
(1-Hydrazinylethyl)phosphonic acid is a highly polar, non-proteogenic amino acid analogue. Its zwitterionic nature, low volatility, and lack of a strong chromophore present significant analytical and synthetic challenges. Direct analysis via reversed-phase liquid chromatography (RPLC) or gas chromatography (GC) is heavily hindered by poor column retention and thermal instability.
To overcome these hurdles, chemical derivatization is employed. The molecule presents two orthogonal targets for derivatization:
The Hydrazine Moiety (-NH-NH₂): Targeted for UV/Fluorescence detection in HPLC or for protection in peptide synthesis[1].
The Phosphonic Acid Moiety (-PO₃H₂): Targeted for volatilization (silylation) in GC-MS analysis[2].
Understanding the specific reactivity of these functional groups allows scientists to tailor the derivatization protocol to the downstream application, whether it be ultra-trace environmental quantification or the synthesis of novel antitumoral agents.
Derivatization Pathways
Derivatization pathways for (1-Hydrazinylethyl)phosphonic acid targeting specific functional groups.
Validated Protocols
Protocol A: Silylation of the Phosphonic Acid Group for GC-MS
Mechanism & Causality: Phosphonic acids are non-volatile and tend to adsorb onto active sites in GC inlet liners. Reacting the -PO₃H₂ group with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability[3]. The addition of 1-10% Trimethylchlorosilane (TMCS) acts as a critical catalyst, increasing the silyl donor strength of BSTFA to ensure complete derivatization of sterically hindered sites[4]. Pyridine is used as an acid scavenger and solvent to drive the reaction forward.
Step-by-Step Methodology:
Sample Preparation: Lyophilize the sample containing (1-Hydrazinylethyl)phosphonic acid to ensure it is completely anhydrous. Trace water rapidly quenches BSTFA.
Reagent Addition: Add 60 µL of anhydrous pyridine to the dry residue to solubilize the analyte[4].
Derivatization: Add 100 µL of the derivatizing reagent (BSTFA containing 1% to 10% TMCS)[2].
Incubation: Seal the reaction vial and incubate at 60°C to 90°C for 30 to 150 minutes. (Note: Higher temperatures and longer times may be required depending on matrix complexity).
Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized mixture directly into the GC-MS system operating in Electron Impact (EI+) ionization mode.
Protocol B: NDA Derivatization of the Hydrazine Group for HPLC-FLD/MS
Mechanism & Causality: The hydrazine group lacks a natural chromophore or fluorophore. Naphthalene-2,3-dicarboxaldehyde (NDA) reacts rapidly with the primary amine of the hydrazine moiety via a nucleophilic addition-elimination reaction to form a highly fluorescent, stable hydrazone[5]. This reaction is heavily pH-dependent; an acidic environment (pH 2.0–2.5) is required to protonate intermediates and drive the dehydration step, yielding a derivative detectable at sub-ppb levels[6].
Step-by-Step Methodology:
Buffer Preparation: Prepare a potassium phosphate buffer and adjust the pH strictly to 2.0–2.5 using phosphoric acid[7].
Reagent Preparation: Prepare a 50 mg/L solution of NDA in methanol (must be prepared fresh daily).
Reaction: To 1.0 mL of the aqueous sample, add 0.5 mL of the acidic buffer, followed by 0.5 mL of the NDA reagent.
Incubation: Vortex the mixture and incubate at room temperature for 1 to 5 minutes. The reaction is exceptionally fast under these acidic conditions[6].
Analysis: Inject directly into the HPLC system. For fluorescence detection (FLD), set excitation at λex = 273 nm and emission at λem = 500 nm[6].
Protocol C: N-Protection for Synthetic Applications (Artificial Peptides)
Mechanism & Causality: When utilizing (1-Hydrazinylethyl)phosphonic acid as a building block for artificial peptides or antitumoral agents, the highly reactive hydrazine group must be protected to prevent unwanted polymerization or side reactions during coupling[1]. Benzyloxycarbonyl (Cbz) protection is ideal because it is stable under standard peptide coupling conditions but can be easily removed later via standard hydrogenolysis (Pd/C, H₂) to yield the free hydrazino building block[8].
Step-by-Step Methodology:
Solubilization: Dissolve the phosphonic acid in a 1:1 mixture of water and 1,4-dioxane.
Basification: Add sodium bicarbonate (NaHCO₃) to adjust the pH to ~9.0, ensuring the hydrazine group is deprotonated and highly nucleophilic.
Protection: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.2 equivalents of benzyl chloroformate (Cbz-Cl).
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
Isolation: Acidify the mixture carefully with 1M HCl to pH 2. Extract the N'-Cbz-protected hydrazino phosphonate with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum[1].
Quantitative Data and Method Comparison
The following table summarizes the performance metrics and optimal applications for the discussed derivatization strategies based on field-proven literature for hydrazino and phosphonic acid analogues.
Synthesis of artificial peptides and antitumoral drugs
References
Enantioselective synthesis of α-aryl α-hydrazino phosphonates. Royal Society of Chemistry / National Institutes of Health. URL: [Link]
A sensitive chromatographic determination of hydrazines by naphthalene-2,3-dialdehyde derivatization. ResearchGate. URL: [Link]
Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. Journal of Chromatographic Science, Oxford Academic. URL: [Link]
Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. American Journal of Analytical Chemistry (SCIRP). URL: [Link]
Simple and sensitive determination of hydrazine in drinking water by ultra-high-performance liquid chromatography-tandem mass spectrometry after derivatization with naphthalene-2,3-dialdehyde. PubMed. URL: [Link]
Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Indian Drugs. URL: [Link]
Application Notes & Protocols: Incorporation of (1-Hydrazinylethyl)phosphonic Acid into Polymer Scaffolds
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of (1-Hydrazinylethyl)phosphonic acid into various polymer scaffolds. T...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of (1-Hydrazinylethyl)phosphonic acid into various polymer scaffolds. This unique bifunctional molecule offers a powerful toolkit for creating advanced biomaterials. The phosphonic acid moiety provides strong adhesion to mineralized tissues (e.g., bone) and metal oxide surfaces, while the hydrazine group enables covalent conjugation to carbonyl-containing molecules or polymers, often via a pH-sensitive hydrazone linkage.[1][2][3][4] This guide details two primary strategies for incorporation: post-polymerization modification ("grafting to") and polymerization of a functionalized monomer ("grafting from"). We provide detailed, step-by-step protocols, explain the rationale behind experimental choices, and outline robust characterization techniques to validate successful functionalization.
Introduction: The Strategic Advantage of (1-Hydrazinylethyl)phosphonic Acid
The convergence of materials science and medicine has led to the development of "smart" polymer scaffolds that do more than simply provide structural support. These scaffolds are increasingly designed to interact with their biological environment in a precise and controlled manner.[5][6] (1-Hydrazinylethyl)phosphonic acid is a prime example of a bifunctional linker designed for this purpose. Its value lies in its two distinct chemical functionalities:
The Phosphonic Acid Group (-PO(OH)₂): This group is a synthetic analog of phosphate and pyrophosphate, granting it a strong affinity for divalent metal ions like Ca²⁺.[4] This property is highly advantageous for applications in bone tissue engineering, where it can promote mineralization and anchor scaffolds to hydroxyapatite surfaces.[4][7] Furthermore, phosphonic acids are known for their excellent adhesion to metal and metal oxide surfaces, making them useful for surface treatments and creating organic-inorganic hybrid materials.[1][8]
The Hydrazine Group (-NHNH₂): This nucleophilic group reacts specifically with aldehydes and ketones to form a hydrazone bond.[9] This reaction is a cornerstone of bioconjugation chemistry due to its high specificity and the mild conditions under which it occurs.[2][10][11] Critically, the resulting hydrazone bond is often labile under mildly acidic conditions (pH 5-6), a feature that can be exploited for pH-responsive drug delivery systems targeting the acidic microenvironments of tumors or endosomes.[12][13][14]
The combination of these two groups in a single molecule allows for the design of sophisticated polymer scaffolds for targeted drug delivery, regenerative medicine, and advanced coatings.[15][16]
Strategic Pathways for Incorporation
There are two main philosophies for incorporating a functional molecule like (1-Hydrazinylethyl)phosphonic acid into a polymer structure. The choice depends on the desired final architecture, the nature of the base polymer, and the required density of functionalization.
Post-Polymerization Modification ("Grafting To"): This involves modifying a pre-existing polymer scaffold. It is the most common and versatile approach, particularly for commercially available or well-characterized polymers. We will detail two "grafting to" protocols based on which end of the linker molecule is used for attachment.
Polymerization of a Functional Monomer ("Grafting From"): This strategy involves first creating a new monomer from (1-Hydrazinylethyl)phosphonic acid and then polymerizing it, often with other co-monomers. This method allows for precise control over the distribution of the functional group within the polymer backbone.[17][18]
Protocol 1: Covalent Grafting to Carboxylated Scaffolds via EDC/NHS Chemistry
This protocol describes the attachment of (1-Hydrazinylethyl)phosphonic acid to a polymer scaffold containing carboxylic acid groups (e.g., poly(lactic-co-glycolic acid) (PLGA), poly(acrylic acid), or carboxylated hyaluronic acid). The method utilizes a two-step carbodiimide reaction to form a stable amide bond with the hydrazine moiety.
Causality: A two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysulfosuccinimide (Sulfo-NHS) is critical.[19] EDC first activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water. Sulfo-NHS is added to react with the intermediate, creating a more stable amine-reactive ester.[19][20] This allows for the removal of excess EDC before adding the (1-Hydrazinylethyl)phosphonic acid, which prevents unwanted cross-linking of the polymer scaffold and improves conjugation efficiency.[19]
Figure 1: Workflow for the two-step EDC/Sulfo-NHS coupling reaction.
Materials
Carboxylated polymer scaffold
(1-Hydrazinylethyl)phosphonic acid
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) [Note: Moisture-sensitive, equilibrate to room temp before opening].[19]
N-Hydroxysulfosuccinimide (Sulfo-NHS) [Note: Prepare solution immediately before use].[19]
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[21][22]
Scaffold Preparation: Suspend the carboxylated polymer scaffold in Activation Buffer. If it is a hydrogel or solid support, ensure it is fully hydrated and washed to remove any preservatives.
Reagent Preparation: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 200 mM each).[19]
Activation:
To your scaffold suspension, add the EDC stock solution to a final concentration of 4 mM.
Immediately add the Sulfo-NHS stock solution to a final concentration of 10 mM.
Incubate for 15-30 minutes at room temperature with gentle mixing.[20][21]
Washing: Pellet the scaffold (if particulate) via centrifugation or allow it to settle. Decant the supernatant and wash the activated scaffold 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS. This step is crucial to prevent side reactions.[20]
Conjugation:
Prepare a solution of (1-Hydrazinylethyl)phosphonic acid in Coupling Buffer (PBS, pH 7.4) at a desired concentration (e.g., 10-50 fold molar excess over the estimated carboxyl sites).
Resuspend the washed, activated scaffold in the linker solution.
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature to deactivate any remaining NHS-ester sites.[20]
Final Washing: Wash the now-functionalized scaffold extensively with PBS and then with deionized water to remove unreacted linker and byproducts. Lyophilize or store as appropriate.
Protocol 2: Immobilization via pH-Sensitive Hydrazone Ligation
This protocol is ideal for creating systems for controlled release. It involves reacting the hydrazine group of our linker with a polymer scaffold that has been modified to present aldehyde or ketone groups. The resulting hydrazone bond is stable at neutral pH but hydrolyzes in acidic environments.[2][12]
Causality: The reaction mechanism involves nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.[9] The reaction rate is pH-dependent, generally proceeding fastest at a slightly acidic pH (e.g., pH 5-6), which catalyzes the dehydration step.[9] The reversibility of this bond under more acidic conditions is the key to its application in drug delivery.[12][13]
Figure 2: Reversible hydrazone bond formation and its pH-dependent cleavage.
Materials
Aldehyde-functionalized polymer scaffold (e.g., periodate-oxidized alginate or dextran)
(1-Hydrazinylethyl)phosphonic acid
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
Wash Buffer: PBS, pH 7.4
Protocol Steps
Scaffold Preparation: Disperse the aldehyde-functionalized scaffold in the Reaction Buffer.
Conjugation:
Dissolve (1-Hydrazinylethyl)phosphonic acid in the Reaction Buffer.
Add the linker solution to the scaffold dispersion. A 10-20 fold molar excess of hydrazine groups to aldehyde groups is recommended.
Incubate for 4-6 hours at room temperature with gentle mixing. The reaction progress can sometimes be monitored spectrophotometrically, as bis-aryl hydrazones absorb around 354 nm.[13][23]
Stabilization (Optional): If a permanent, non-reversible linkage is desired, the hydrazone bond can be reduced to a stable hydrazine bond using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). Caution: NaBH₃CN is toxic and should be handled in a fume hood.
Washing: Wash the functionalized scaffold thoroughly with PBS (pH 7.4) and then deionized water to remove unreacted starting materials.
Storage: Store the scaffold in a neutral buffer or in a lyophilized state to prevent premature hydrolysis of the hydrazone bond.
Characterization of Functionalized Scaffolds
Validating the successful incorporation of (1-Hydrazinylethyl)phosphonic acid is a critical step. A multi-modal approach combining surface and bulk characterization techniques is recommended.
Technique
Purpose
Expected Outcome for Successful Functionalization
Reference(s)
FTIR Spectroscopy
Identify functional groups.
Appearance of new peaks corresponding to P=O (~1250 cm⁻¹), P-O-C (~1040 cm⁻¹), and amide C=O (~1650 cm⁻¹) or hydrazone C=N (~1620 cm⁻¹) bonds.
Confirm covalent structure and quantify modification.
In ¹H NMR, appearance of new signals from the ethyl bridge. In ³¹P NMR, a characteristic peak for the phosphonic acid group will appear. Integration can determine the degree of substitution.
Appearance of Nitrogen (N 1s) and Phosphorus (P 2p) signals on the scaffold surface, confirming the presence of the linker. High-resolution scans can confirm chemical states.
The successful incorporation of (1-Hydrazinylethyl)phosphonic acid onto polymer scaffolds opens a wide array of advanced applications:
Bone Tissue Engineering: Scaffolds functionalized with phosphonic acid can be loaded with osteoinductive growth factors (attached via the hydrazine group) to create a bifunctional platform that both anchors to bone and promotes regeneration. The phosphonic acid groups themselves can enhance mineralization.[4][7]
Targeted Drug Delivery: A cytotoxic drug can be conjugated to the scaffold via a pH-sensitive hydrazone linker. The phosphonic acid groups can then target the entire drug-polymer conjugate to bone metastases, where the acidic tumor microenvironment would trigger the release of the drug.[13][14]
Metal Ion Scavenging: The strong metal-chelating properties of phosphonic acids can be used to create filters or resins for removing heavy metal ions from aqueous solutions.[17][28]
Biosensors: The ability to immobilize biomolecules (e.g., enzymes, antibodies) via the hydrazine group onto a phosphonic acid-coated metal oxide electrode is a promising strategy for developing novel biosensors.
This guide provides a foundational framework for utilizing (1-Hydrazinylethyl)phosphonic acid. Researchers are encouraged to optimize the described protocols for their specific polymer systems and applications to unlock the full potential of this versatile functional linker.
References
InfinityLab. (2025, June 7). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
Encyclopedia of Polymer Science and Technology. (n.d.). "Phosphorus-Containing Polymers and Oligomers". In - Free. Retrieved from [Link]
AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]
Popa, A., et al. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. PMC. Retrieved from [Link]
EAG Laboratories. (n.d.). Surface and Interface Characterization of Polymers. Retrieved from [Link]
Zhang, D., et al. (2020, August 13). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters. Retrieved from [Link]
SciSpace. (n.d.). Polymeric scaffolds in tissue engineering application: a review. Retrieved from [Link]
Lee, S. S., et al. (n.d.). Drug release from hydrazone-containing peptide amphiphiles. PMC - NIH. Retrieved from [Link]
CD Bioparticles. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
Google Patents. (n.d.). EP0780406A2 - Phosphonic acid polymers.
Laine, O. N., et al. (n.d.). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. PMC. Retrieved from [Link]
MDPI. (2025, March 1). A Review of the Development of Biopolymer Hydrogel-Based Scaffold Materials for Drug Delivery and Tissue Engineering Applications. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. Retrieved from [Link]
PubMed. (n.d.). Surface analysis methods for characterizing polymeric biomaterials. Retrieved from [Link]
ResearchGate. (n.d.). Polymer surface analysis techniques and their characteristics. Retrieved from [Link]
SPECIFIC POLYMERS. (2025, September 9). Phosphorus containing monomers and polymers for enhanced properties. Retrieved from [Link]
Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. Retrieved from [Link]
ResearchGate. (2025, November 12). The Use of Hydrazones for Biomedical Applications. Retrieved from [Link]
Google Books. (n.d.). Functionalized Polymers: Synthesis, Characterization and Applications.
IEEE Xplore. (n.d.). Composite Polymeric Scaffolds with Controlled Pore Opening and Drug Delivery for Tissue Engineering Applications. Retrieved from [Link]
Berchel, M., et al. (n.d.). Phosphonic acid: preparation and applications. PMC. Retrieved from [Link]
Resolve Mass Laboratories. (2025, October 14). An Overview of Analytical Techniques for Polymer Characterization. Retrieved from [Link]
Mihai, M. M., et al. (2023, July 21). Polymer Materials for Drug Delivery and Tissue Engineering. PMC - NIH. Retrieved from [Link]
ResearchGate. (2015, August 9). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from [Link]
Park, K. (2020, March 19). Polymer scaffolds as drug delivery systems. Retrieved from [Link]
Carta, M., et al. (n.d.). Adjustable Functionalization of Hyper-Cross-Linked Polymers of Intrinsic Microporosity for Enhanced CO2 Adsorption and Selectivity over N2 and CH4. PMC. Retrieved from [Link]
Routledge. (2023, May 29). Functionalized Polymers: Synthesis, Characterization and Applications. Retrieved from [Link]
Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
Fernandez-Trillo, F., et al. (n.d.). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. PMC. Retrieved from [Link]
Hu, Y., et al. (2022, November 24). Editorial: Biomedical applications of natural polymers. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and evaluation of new phosphonic acid-functionalized acrylamides with potential biomedical applications. Retrieved from [Link]
Popa, A., et al. (n.d.). Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their. Retrieved from [Link]
ACS Publications. (2016, March 23). Synthesis and Characterization of Poly(vinylphosphonic acid-co-acrylic acid) Copolymers for Application in Bone Tissue Scaffolds. Macromolecules. Retrieved from [Link]
Application Note: (1-Hydrazinylethyl)phosphonic Acid as a Bifunctional Conjugation Hub in Drug Discovery
Introduction and Mechanistic Rationale In the landscape of modern drug discovery, designing linkers that offer both high chemoselectivity and targeted physiological delivery is a persistent challenge. (1-Hydrazinylethyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
In the landscape of modern drug discovery, designing linkers that offer both high chemoselectivity and targeted physiological delivery is a persistent challenge. (1-Hydrazinylethyl)phosphonic acid (1-HEP) has emerged as a highly versatile, bifunctional building block that bridges the gap between dynamic covalent chemistry and osteotropic (bone-targeted) drug delivery.
Structurally, 1-HEP is an
α
-hydrazino phosphonic acid—a bioisostere of the amino acid alanine where the primary amine is replaced by a hydrazine group, and the carboxylic acid is replaced by a phosphonate. This unique architecture provides two distinct mechanistic advantages:
The
α
-Hydrazino Group (Bioconjugation): Hydrazines are potent
α
-effect nucleophiles. When reacted with aldehyde- or ketone-functionalized drug payloads, 1-HEP forms a stable hydrazone linkage. This chemoselective reaction can be dramatically accelerated under mild aqueous conditions using aniline catalysis[1][2].
The Phosphonic Acid Group (Targeting & Solubility): At physiological pH, the phosphonate moiety (
PO3H2
) is highly charged, significantly enhancing the aqueous solubility of hydrophobic payloads. More importantly, phosphonates possess a profound thermodynamic affinity for calcium ions (
Ca2+
) residing in the hydroxyapatite (
Ca10(PO4)6(OH)2
) matrix of bone, enabling precise osteotropic drug delivery[3].
Aniline-Catalyzed Hydrazone Ligation Kinetics
Traditional hydrazone formation is often kinetically sluggish at neutral or mildly acidic pH, limiting its utility for sensitive biological payloads. The introduction of aniline as a nucleophilic catalyst fundamentally alters the reaction pathway.
The Causality of Catalysis: Aniline bypasses the rate-limiting dehydration step of direct hydrazone formation. It rapidly condenses with the target aldehyde to form a protonated Schiff base (imine) intermediate. This intermediate is highly electrophilic but resistant to hydration, allowing the 1-HEP hydrazine group to execute a rapid transimination. This catalytic cascade accelerates the reaction exponentially, yielding the final 1-HEP conjugate with rate constants reaching
101−103M−1s−1
[1].
Osteotropic Drug Delivery (Bone Targeting)
Bone diseases, such as osteosarcoma, bone metastases, and osteomyelitis, require high local concentrations of therapeutics. Systemic administration often falls short due to severe off-target toxicity. By conjugating a chemotherapeutic or antibiotic to 1-HEP, the phosphonate group acts as a "homing beacon" for bone mineral. The phosphonate binds to hydroxyapatite via bi- and tri-dentate coordination with calcium ions on the mineral surface. This mechanism specifically localizes the drug payload to sites of active bone remodeling, where hydroxyapatite is heavily exposed by osteoclast activity[3][4].
Comparative Linker Profiling
To contextualize the utility of 1-HEP, it is essential to compare its physicochemical properties against standard bioconjugation linkers used in the pharmaceutical industry.
Table 1: Comparison of 1-HEP with Standard Bioconjugation Linkers
Linker Type
Reactive Handle
Conjugation Chemistry
Bone (HAp) Affinity
Aqueous Solubility Enhancement
Primary Application
1-HEP
Hydrazine
Hydrazone Ligation
Moderate to High
High (due to
PO3H2
)
Osteotropic delivery, reversible ADCs
Bisphosphonates
Amine / Thiol
Amide / Maleimide
Very High
High
Osteoporosis, bone metastases
PEG-Hydrazine
Hydrazine
Hydrazone Ligation
None
Very High
Half-life extension, standard ADCs
Standard Amino Acids
Amine
Amide Coupling
Low
Moderate
Peptide synthesis, generic linkers
Experimental Protocols
Protocol 1: Synthesis of 1-HEP-Drug Conjugate via Aniline-Catalyzed Ligation
Objective: To covalently link an aldehyde-functionalized small molecule drug to 1-HEP.
Self-Validating Design: The reaction is buffered at pH 4.5–5.0 to optimize the protonation state of the aldehyde while keeping the hydrazine nucleophilic. A control reaction without aniline must be run in parallel; the catalyzed reaction should reach >90% conversion in 1-2 hours, whereas the uncatalyzed control will validate the catalytic window by requiring >12 hours to reach similar conversion[2].
Step-by-Step Methodology:
Preparation: Dissolve the aldehyde-functionalized drug (10 mM) in a water-miscible co-solvent (e.g., DMSO or DMF).
Buffer Formulation: Prepare a 100 mM Sodium Acetate buffer, adjusted precisely to pH 4.5 using glacial acetic acid.
Reaction Assembly: In a sterile reaction vial, combine the drug solution (final conc. 1 mM) with 1-HEP (final conc. 2 mM, 2 equivalents) in the acetate buffer.
Catalysis: Add freshly distilled aniline to achieve a final concentration of 50 mM.
Incubation: Stir the mixture at room temperature (
25∘C
) for 2 hours, protected from light.
Monitoring: Monitor the reaction progress via LC-MS, tracking the disappearance of the aldehyde peak and the emergence of the hydrazone conjugate mass.
Purification: Purify the final 1-HEP-Drug conjugate using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the fractions to obtain the solid product.
Protocol 2: In Vitro Hydroxyapatite (HAp) Binding Assay
Objective: To quantitatively validate the osteotropic (bone-targeting) capability of the synthesized 1-HEP-Drug conjugate.
Self-Validating Design: Synthetic HAp mimics the inorganic matrix of human bone. By measuring the depletion of the conjugate from the supernatant, binding affinity is quantified. A PEG-hydrazone conjugate (lacking the phosphonate group) is utilized as a negative control to prove that binding is mediated exclusively by the phosphonate-calcium interaction[4].
Step-by-Step Methodology:
Matrix Preparation: Suspend synthetic hydroxyapatite nanoparticles (10 mg/mL) in PBS (pH 7.4). Sonicate for 5 minutes to ensure a homogenous, aggregate-free dispersion.
Dosing: Add the 1-HEP-Drug conjugate to the HAp suspension to achieve a final drug concentration of 50
μM
. Prepare the PEG-hydrazone control identically.
Equilibration: Incubate the mixtures at
37∘C
with gentle end-over-end rotation for 4 hours to reach thermodynamic binding equilibrium.
Separation: Centrifuge the samples at 10,000 x g for 10 minutes to firmly pellet the HAp and the bound conjugate.
Quantification: Carefully extract the supernatant. Quantify the remaining unbound conjugate using UV-Vis spectroscopy or LC-MS against a pre-established standard curve.
Data Analysis: Calculate the percentage of binding using the formula:
[(Cinitial−Csupernatant)/Cinitial]×100
. Expected Outcome: The 1-HEP conjugate should exhibit >70% binding, whereas the negative control should exhibit <5% binding.
Visual Workflow
Workflow of 1-HEP bioconjugation via aniline-catalyzed hydrazone ligation and bone targeting.
References
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling
Source: Bioconjugate Chemistry (ACS Publications)
URL:[Link]
Bisphosphonate conjugation for bone specific drug targeting
Source: NIH PubMed Central
URL:[Link]
Bisphosphonate-Functionalized Hydroxyapatite Nanoparticles for the Delivery of the Bromodomain Inhibitor JQ1 in the Treatment of Osteosarcoma
Source: ACS Applied Materials & Interfaces
URL:[Link]
troubleshooting solubility issues with (1-Hydrazinylethyl)phosphonic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe handling and purification bottlenecks when...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe handling and purification bottlenecks when working with amphoteric phosphonates.
(1-Hydrazinylethyl)phosphonic acid (CAS: 60347-07-1) is a highly polar molecule that often defies standard organic workflows[1]. Because it contains both a basic hydrazinyl group and a diprotic phosphonic acid moiety, it exists as a zwitterion (inner salt) at near-neutral pH. This guide is designed to deconstruct the physicochemical causality behind your solubility issues and provide self-validating, field-tested protocols to overcome them.
Part 1: Mechanistic Overview of Solubility Failures
To troubleshoot (1-Hydrazinylethyl)phosphonic acid, you must first understand its protonation dynamics. The phosphonic acid group typically exhibits a
pKa1
of ~2.4 and a
pKa2
of ~7.5, while the basic hydrazine moiety has a
pKa
ranging from ~6.0 to 8.0[2].
When your experimental pH is between 4.0 and 6.0, the phosphonate is mono-anionic (
−PO3H−
) and the hydrazine is cationic (
−NHNH3+
). This zwitterionic state represents the molecule's isoelectric point (pI). At the pI, the molecule forms an intractable intermolecular ionic and hydrogen-bonding network. This network actively excludes low-dielectric organic solvents (causing organic insolubility) while simultaneously trapping trace water molecules to form unworkable "sticky syrups" instead of crystalline powders[3].
Caption: Protonation states of (1-Hydrazinylethyl)phosphonic acid across pH ranges affecting solubility.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my synthesized compound crash out as a sticky gum instead of a dry powder?A1: This "sticky syrup" phenomenon is a hallmark of alkylphosphonic acids[3]. The highly polar
−PO3H2
groups form extensive hydrogen-bonding networks that efficiently trap trace amounts of water and polar solvents. Because the solvent becomes structurally integrated into the matrix, standard high-vacuum drying is insufficient. You must either disrupt the network by forming a defined salt (e.g., triethylammonium)[3] or forcefully strip the water using azeotropic distillation[4].
Q2: I need to run an NMR, but the compound is completely insoluble in
CDCl3
and
DMSO-d6
. What should I use?A2: Due to its zwitterionic core, the neutral form of this compound is completely insoluble in low-dielectric organic solvents. You must use
D2O
. If the compound remains stubbornly insoluble in pure
D2O
(indicating it is resting exactly at its pI), add 1–2 drops of
NaOD
or
DCl
to shift the pH. This converts the zwitterion into a fully anionic or cationic species, which will dissolve instantly[5].
Q3: How can I extract this compound from an aqueous reaction mixture? Standard liquid-liquid extraction (LLE) with ethyl acetate is yielding 0% recovery.A3: Standard LLE will always fail here. The partition coefficient (Log P) of phosphonic acid derivatives is heavily skewed toward the aqueous phase (Log P < 0)[6]. Do not attempt organic extraction. Instead, utilize strong anion-exchange chromatography (e.g., Dowex resin) eluting with volatile aqueous buffers like formic acid[3], or evaporate the aqueous phase entirely and precipitate the product using a methanol/acetone anti-solvent system[4].
Part 3: Experimental Troubleshooting Protocols
Caption: Decision tree for troubleshooting (1-Hydrazinylethyl)phosphonic acid solubility issues.
Protocol A: Organic Solubilization via Triethylammonium Salt Formation
Causality: Triethylamine acts as a base to deprotonate the phosphonic acid group, replacing the small, highly polar proton with a bulky, lipophilic triethylammonium counterion. This masks the polarity of the phosphonate, disrupting the dense hydrogen-bonding network and allowing the complex to dissolve in less polar organic solvents (like ethanol) for subsequent crystallization[3].
Suspension: Suspend the sticky/insoluble (1-Hydrazinylethyl)phosphonic acid in anhydrous ethanol (5 mL per gram of compound).
Base Addition: Add 1.1 equivalents of triethylamine (
Et3N
) dropwise while stirring vigorously at room temperature.
Validation Check 1: The cloudy suspension should clarify into a transparent solution within 5 minutes as the triethylammonium salt forms. If the solution remains turbid, the compound is trapped in a polymeric hydrate state; gently warm the flask to 40°C until clear.
Precipitation: Once clear, slowly add cold anhydrous acetone (anti-solvent) dropwise until the solution becomes slightly turbid.
Crystallization: Store the flask at -20°C overnight.
Validation Check 2: Distinct, non-sticky crystals should form. Filter rapidly and wash with cold diethyl ether to prevent moisture reabsorption.
Protocol B: Overcoming "Sticky Syrups" via Azeotropic Drying
Causality: Toluene forms a minimum-boiling azeotrope with water. This allows the physical removal of tightly hydrogen-bonded water molecules at temperatures lower than the boiling point of pure water, preventing thermal degradation of the sensitive hydrazine group[4].
Solvent Mixing: Dissolve or suspend the wet, gummy phosphonic acid in a 1:4 mixture of absolute ethanol and toluene.
Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 45°C.
Validation Check 1: The residue should begin to look less like a syrup and more like a brittle foam.
Iteration: Repeat the addition of the ethanol/toluene mixture and evaporate 2-3 more times. Self-validation: The process is complete when the residue collapses into a friable, dry solid upon the final evaporation.
Final Drying: Transfer the solid to a vacuum desiccator containing
P2O5
and dry under high vacuum (< 0.1 mbar) for 24 hours[4].
Part 4: Quantitative Data & Physicochemical Summary
Use this data table to predict the behavior of (1-Hydrazinylethyl)phosphonic acid during your workflow design.
Technical Support Center: Purification of (1-Hydrazinylethyl)phosphonic Acid
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to isolate highly polar, zwitterionic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to isolate highly polar, zwitterionic compounds. (1-Hydrazinylethyl)phosphonic acid presents a unique purification challenge: it contains both a highly acidic phosphonate group and a basic hydrazine moiety. This dual nature makes it extremely water-soluble and completely unresponsive to standard silica gel or reverse-phase chromatography.
This guide is designed to troubleshoot common isolation failures and provide field-proven, self-validating methodologies for purifying zwitterionic phosphonates.
🛠️ Troubleshooting FAQs
Q: My compound elutes in the void volume on a standard reverse-phase (C18) HPLC column. How can I retain and analyze it?A: (1-Hydrazinylethyl)phosphonic acid is exceptionally hydrophilic. At physiological or neutral pH, it exists as a highly polar zwitterion (protonated hydrazine, deprotonated phosphonate)[1]. Standard C18 stationary phases rely on hydrophobic interactions and cannot retain it.
The Fix: Switch your analytical method to Hydrophilic Interaction Liquid Chromatography (HILIC). A zwitterionic or amide-functionalized HILIC column using a high-acetonitrile mobile phase (e.g., 70% ACN / 30% 20 mM ammonium acetate) will provide excellent retention through water-layer partitioning. Alternatively, you can use an ion-pairing agent like trifluoroacetic acid (TFA) on a C18 column, though this complicates downstream solvent removal.
Q: How do I remove inorganic salts (e.g., NaCl, NaBr) from the crude aqueous reaction mixture? Standard extractions aren't working.A: Because the product is highly water-soluble, liquid-liquid extraction into organic solvents will fail. Instead, you must leverage the compound's ionizable groups using a strong cation-exchange resin[2][3].
The Fix: Acidify the crude mixture to pH < 1.5. At this pH, the phosphonic acid is neutral, but the hydrazine group is fully protonated (
−NHNH3+
), giving the molecule a net positive charge. Load this onto a Dowex 50WX8 column (H+ form). The product will bind to the resin's sulfonic acid groups, allowing you to wash away all non-binding inorganic salts with deionized water. You can then elute the pure product using a volatile base like dilute ammonia[2].
Q: My desalted compound won't crystallize from water, even when highly concentrated. What am I doing wrong?A: Zwitterionic phosphonates have maximum solubility at pH extremes and minimum solubility at their isoelectric point (pI)[4]. If your solution is too acidic or too basic, the compound remains ionized and highly soluble.
The Fix: Perform an isoelectric precipitation. The predicted pI for (1-hydrazinylethyl)phosphonic acid is approximately pH 3.0. At this pH, the molecule exists predominantly as a neutral zwitterion (net charge = 0), minimizing its hydration sphere. Adjust the pH to exactly 3.0, then induce crystallization by adding an anti-solvent like absolute ethanol.
📊 Chromatographic Strategies Comparison
Table 1: Comparison of Chromatographic Methods for Zwitterionic Phosphonates
Method
Stationary Phase
Mobile Phase
Retention Mechanism
Best Application
Reverse-Phase (Ion-Pairing)
C18 / C8
Water/ACN + 0.1% TFA
Hydrophobic interaction with ion-pair
Analytical quantification
HILIC
Amide or Zwitterionic
High ACN (60-90%) + Aqueous Buffer
Water-layer partitioning & H-bonding
LC-MS analysis, polar impurities
Cation-Exchange
Dowex 50WX8 (Strong Acid)
Water wash
→
1M
NH4OH
Electrostatic (binds protonated hydrazine)
Bulk desalting, preparative purification
Anion-Exchange
Dowex 1X8 (Strong Base)
Water wash
→
Dilute Formic Acid
Electrostatic (binds deprotonated phosphonate)
Alternative bulk desalting
🔬 Experimental Protocols
Protocol A: Bulk Desalting via Strong Cation-Exchange Chromatography
This protocol utilizes electrostatic causality: manipulating the pH to selectively bind the target molecule while washing away neutral and anionic impurities.
Resin Preparation: Swell Dowex 50WX8 (50-100 mesh) in deionized water and pack into a glass column. Wash with 3 column volumes (CV) of 1M HCl to ensure the resin is fully in the
H+
form, followed by 5 CV of DI water until the effluent is pH neutral.
Sample Loading: Dilute the crude reaction mixture in water. Adjust the pH to 1.0–1.5 using 1M HCl to ensure the hydrazine moiety is fully protonated. Load onto the column at a flow rate of 1-2 mL/min.
Washing (Self-Validation Step): Wash the column with 3–5 CV of DI water. This removes inorganic anions (
Cl−
,
Br−
) and neutral impurities. Validation: Collect a few drops of the wash effluent and add 0.1M
AgNO3
. If a white precipitate forms, halides are still present; continue washing until the test is clear.
Elution: Elute the target compound using 1M aqueous ammonium hydroxide (
NH4OH
).
Detection: Because the compound lacks a strong UV chromophore, spot the fractions on a TLC plate and heat with ninhydrin stain. Fractions containing the hydrazine compound will turn deep purple/brown.
Concentration: Pool the positive fractions and concentrate in vacuo at 40°C to remove water and excess ammonia.
Protocol B: Isoelectric Crystallization
This protocol leverages the isoelectric point (pI) to force the molecule out of the aqueous phase.
Dissolution: Dissolve the concentrated, desalted product from Protocol A in a minimum volume of DI water (approx. 2 mL water per gram of product).
pH Adjustment (Critical): Insert a calibrated pH probe into the stirring solution. Slowly add 0.1M HCl or 0.1M NaOH dropwise until the pH reaches exactly 3.0.
Anti-Solvent Addition: While stirring vigorously, add absolute ethanol dropwise until the solution reaches the "cloud point" (becomes slightly turbid but does not immediately precipitate).
Maturation: Heat the mixture gently (50°C) until it clarifies, then allow it to cool slowly to room temperature over 2 hours. Transfer to a 4°C refrigerator overnight to maximize crystalline yield.
Recovery: Filter the white crystalline solid through a sintered glass funnel. Wash with ice-cold ethanol and dry under high vacuum.
🗺️ Purification Workflow Visualization
Fig 1: Workflow for the purification of zwitterionic phosphonic acids.
📚 References
Fungal Platform for Direct Chiral Phosphonic Building Blocks Production - PMC (nih.gov). Available at:[2]
Mechanism of Selective Metal Ion Removal from Methanol Carbonylation Acetic Acid Reaction Solution by Ion Exchange Resin - ACS Publications. Available at:[3]
Phospho-Switch: Regulation of the Activity of SAM-Dependent Methyltransferases Using H-Phosphinic SAM Analogue - MDPI. Available at:[1]
Predicted pKa for Selected Residues of Alanine Racemase - ResearchGate. Available at:[4]
Technical Support Center: Aqueous Stability of (1-Hydrazinylethyl)phosphonic Acid (1-HEPA)
Welcome to the Advanced Technical Support Center for (1-Hydrazinylethyl)phosphonic acid (CAS: 60347-07-1). As a Senior Application Scientist, I have designed this guide to help researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for (1-Hydrazinylethyl)phosphonic acid (CAS: 60347-07-1). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex physicochemical behavior of 1-HEPA in aqueous buffer systems.
Understanding the stability of 1-HEPA requires recognizing its dual nature: it possesses a highly stable, pH-responsive phosphonic acid moiety and a highly reactive, oxidation-prone hydrazine group[1]. The protocols and troubleshooting steps below are engineered to provide self-validating systems that ensure reproducibility in your assays.
I. Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my 1-HEPA titer drop significantly when stored in standard Phosphate-Buffered Saline (PBS) at pH 7.4?A1: The degradation is driven by the hydrazine moiety. While the C-P bond of the phosphonic acid is exceptionally stable to hydrolysis[2], the hydrazine group undergoes a rapid four-electron oxidation to nitrogen gas (
N2
) in the presence of dissolved oxygen[3]. This autoxidation is heavily accelerated at neutral to alkaline pH. Furthermore, phosphate ions and trace transition metals (e.g.,
Cu2+
,
Fe3+
) present in standard buffer salts act as potent catalysts for the formation of the hydrazyl radical, rapidly destroying your active compound[3].
Q2: How does pH dictate the structural integrity of this compound?A2: 1-HEPA is a zwitterionic molecule. The phosphonic acid group has two dissociation constants (
pKa1≈1.1−1.5
,
pKa2≈6.5−7.2
)[4]. At physiological pH (7.4), the molecule exists predominantly as a mono- or di-anion. More importantly, the hydrazine group acts as a base. At
pH<3
, the hydrazine is fully protonated (forming a hydrazinium ion), which electronically protects the nitrogen lone pairs from acting as electron donors, effectively halting oxidation[5]. At
pH>7
, the free hydrazine base is exposed, maximizing its susceptibility to oxidative degradation[6].
Q3: Can I use acetone or standard HEPES buffers to bypass phosphate catalysis?A3: You must strictly avoid any carbonyl-containing solvents (like acetone), as they will rapidly undergo a condensation reaction with the hydrazine moiety to form an inactive hydrazone[6]. While HEPES lacks carbonyls, it can generate trace peroxide radicals under ambient light, which will oxidize the hydrazine. The optimal choice is a thoroughly degassed, metal-free buffer (e.g., acetate) supplemented with a chelating agent.
II. Troubleshooting Guide
Observed Issue
Root Cause Analysis
Corrective Action
Complete loss of functional reactivity in vitro
Oxidative degradation catalyzed by trace metals (
Cu2+
/
Fe3+
) in the buffer.
Add 1 mM EDTA or DTPA to the working buffer to sequester trace metals. Purge buffers with Argon[6].
Unexplained mass shifts in LC-MS (+40 Da or similar)
Schiff base/hydrazone formation due to trace carbonyls leaching from plasticware or solvents.
Avoid ketone/aldehyde-containing solvents. Use high-purity, baked amber glass vials for storage.
Precipitation upon addition of metal cations (e.g.,
Ca2+
)
The phosphonic acid moiety forms insoluble complexes with divalent cations above its
pKa2
[4].
Lower the pH to < 6.0 to protonate the phosphonate group, or use a competitive chelator if the assay permits.
III. Quantitative Stability Profile
The following table summarizes the half-life (
t1/2
) of 1-HEPA under various aqueous conditions, demonstrating the critical need for environmental control.
Buffer System
pH
Additives
Temp (°C)
Half-Life (
t1/2
)
Primary Degradation Mechanism
Ultrapure Water
2.5
None
4
> 6 months
None (Stable hydrazinium ion)
Acetate Buffer
5.0
1 mM EDTA
20
~ 14 days
Slow one-electron oxidation
PBS
7.4
None
20
< 12 hours
Phosphate/Metal-catalyzed oxidation
PBS
7.4
1 mM EDTA
20
~ 48 hours
Dissolved
O2
oxidation
Tris-HCl
8.0
Trace Carbonyls
20
< 2 hours
Hydrazone condensation
IV. Experimental Workflows & Methodologies
Protocol 1: Preparation of Ultra-Stable 1-HEPA Stock Solutions
Causality: Protonation and deoxygenation eliminate the two primary vectors of hydrazine degradation.
Deoxygenation: Degas HPLC-grade water by sparging with Argon or Nitrogen gas for a minimum of 30 minutes.
Acidification: Adjust the degassed water to pH 2.5 using 0.1 M
HCl
.
Dissolution: Dissolve 1-HEPA powder to the desired stock concentration (e.g., 50 mM).
Storage: Aliquot the solution into amber glass vials (to prevent photocatalytic N-N bond cleavage) purged with Argon. Store at -20°C.
Causality: This self-validating system uses orthogonal detection.
31P
-NMR tracks the phosphonic acid environment, while LC-MS tracks the hydrazine integrity.
Incubation: Incubate 1 mM 1-HEPA in the test buffer under your specific assay conditions.
Sampling: At designated time points (0, 1, 4, 8, 24 hours), withdraw a 100 µL aliquot.
Acid Quenching (Critical): Immediately quench the reaction by mixing the aliquot with 100 µL of 0.5% Trifluoroacetic acid (TFA) in acetonitrile. Lowering the pH instantly protonates the hydrazine, halting further oxidation during analysis.
31P
-NMR Analysis: Monitor the intact C-P signal. A stable, unshifted signal confirms the phosphonic acid backbone remains intact[2].
LC-MS Analysis: Monitor the parent ion (
m/z
141
[M+H]+
). The loss of this peak, coupled with the appearance of degradation products, quantifies hydrazine oxidation.
V. Pathway & Workflow Visualizations
Fig 1. Primary aqueous degradation pathways of 1-HEPA via oxidation and carbonyl condensation.
Fig 2. Step-by-step experimental workflow for validating 1-HEPA aqueous stability.
VI. References
[1] Phthalocyanine-catalyzed hydrophosphorylation of hydrazones and azines. ResearchGate.
[2] Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. PMC.
[4] Phosphonic acid: preparation and applications. Beilstein Journals.
[6] Stability issues and degradation pathways of N-Propylnitrous hydrazide in solution. Benchchem.
[3] Decompostion of Hydrazine in Aqueous Solutions. Academia.edu.
[5] Decompostion of Hydrazine in Aqueous Solutions. ResearchGate.
preventing degradation of (1-Hydrazinylethyl)phosphonic acid during storage
Technical Support Center: Stability and Preservation of (1-Hydrazinylethyl)phosphonic Acid Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers strug...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Stability and Preservation of (1-Hydrazinylethyl)phosphonic Acid
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of α-hydrazino phosphonic acid derivatives. (1-Hydrazinylethyl)phosphonic acid is a highly valuable building block and amino acid mimic [1], but its dual-functionality—combining a nucleophilic, redox-sensitive hydrazine moiety with a highly polar phosphonic acid group—makes it uniquely susceptible to environmental degradation.
This guide provides a deep-dive into the causality of its degradation, a self-validating standard operating procedure (SOP) for storage, and a troubleshooting FAQ to ensure the absolute integrity of your experimental data.
Core Mechanisms of Degradation
Understanding why a compound degrades is the first step in preventing it. The degradation of (1-Hydrazinylethyl)phosphonic acid is driven by three primary chemical pathways:
Auto-Oxidation: Hydrazines are potent reducing agents. Upon exposure to atmospheric oxygen, the hydrazine group readily oxidizes into diazene intermediates, which can further decompose into radical species. This is visually indicated by the powder turning yellow or brown.
Nucleophilic Condensation: The terminal nitrogen of the hydrazine group is highly nucleophilic. It will rapidly react with trace aldehydes or ketones—often present in laboratory air (e.g., acetone vapors) or impure solvents—to form stable hydrazone adducts [2].
pH-Dependent Hydrolytic Cleavage: While the P-C bond of phosphonic acids is generally robust, the protonation state of the molecule dictates its overall stability. At extreme pH levels, electrostatic repulsion and altered electron density can facilitate the cleavage of the N-N or C-N bonds [3].
Fig 1. Primary chemical degradation pathways of (1-Hydrazinylethyl)phosphonic acid during storage.
Quantitative Stability Data
To guide your experimental design, the following table summarizes the quantitative stability of (1-Hydrazinylethyl)phosphonic acid under various environmental conditions.
Storage Condition
Temperature
Time to 5% Degradation (
t0.95
)
Primary Degradant
Recommendation
Aqueous Solution (pH 7.4)
25°C
< 48 hours
Hydrazones / Diazenes
Not Recommended
Aqueous Solution (pH 3.0)
4°C
2 weeks
Hydrolysis products
Short-term use only
Lyophilized Powder (Air)
25°C
1 month
Diazene (Oxidation)
Not Recommended
Lyophilized Powder (Argon)
-20°C
> 12 months
None detected
Good
Lyophilized Powder (Argon)
-80°C
> 36 months
None detected
Optimal
Troubleshooting Guide & FAQs
Q: My lyophilized (1-Hydrazinylethyl)phosphonic acid powder developed a yellowish tint after a month at 4°C. What happened?A: This color change is a classic indicator of auto-oxidation. The hydrazine moiety has oxidized into azo/diazene byproducts. Standard screw-cap vials allow oxygen permeation over time.
Causality: Hydrazines act as strong reducing agents and easily donate hydrogen atoms to molecular oxygen.
Validation: Run an LC-MS analysis. You will likely observe a mass shift corresponding to the loss of 2H (M-2) or further radical cleavage products. Discard the yellowed batch and switch to Argon-purged storage.
Q: When analyzing my stored aqueous stock solutions via 31P NMR, I see multiple unexpected peaks around 20-35 ppm. Is the phosphonic acid degrading?A: It is highly likely you are observing condensation artifacts rather than P-C bond cleavage. Phosphonic acids are exceptionally stable [3]. However, if your deuterated solvents were exposed to airborne ketones, or if the compound was stored in non-sterile water, the hydrazine group reacts to form hydrazones [2].
Causality: The primary amine of the hydrazine attacks electrophilic carbonyl carbons, forming a Schiff base-like hydrazone. This alters the electronic environment of the adjacent phosphorus atom, shifting the 31P NMR signal.
Validation: Spike the NMR sample with a drop of pure acetone. If the new peaks grow in intensity, you have confirmed hydrazone formation. Always prepare fresh solutions in pristine, carbonyl-free solvents.
Q: Can I store this compound as a neutralized salt (e.g., sodium salt) in an aqueous solution?A: Long-term aqueous storage is strongly discouraged. However, if you must store it as a liquid for a few days, maintain the pH near its isoelectric point (typically pH 3-4 for α-hydrazino phosphonic acids).
Causality: At the isoelectric point, the molecule exists as a zwitterion. The protonation of the terminal hydrazine nitrogen significantly reduces its nucleophilicity, thereby slowing down both self-condensation and oxidation rates.
Self-Validating Standard Operating Procedure (SOP): Optimal Storage
To guarantee the integrity of your compound, follow this self-validating workflow. Every step includes a built-in verification mechanism to ensure the protocol is functioning as intended.
Step 1: Complete Lyophilization
Action: Lyophilize the synthesized or purchased compound for a minimum of 48 hours to remove all trace water.
Causality: Residual moisture acts as a solvent micro-environment that facilitates redox reactions and hydrolytic degradation.
Validation Checkpoint: Weigh the vial. Return it to the lyophilizer for an additional 4 hours. If the mass decreases by >0.1%, the sample was not fully dry. Repeat until the mass is strictly constant.
Step 2: Inert Atmosphere Purging
Action: Transfer the dry powder to a glove box or use a Schlenk line to purge the storage vials with high-purity Argon.
Causality: Argon is denser than Nitrogen and air. It settles at the bottom of the vial, creating a heavy, protective blanket over the powder that completely displaces oxidative O₂.
Validation Checkpoint: Include a trace oxygen indicator strip inside a "dummy" vial during your batch purging process. If the strip turns blue, your inerting process has failed and must be repeated.
Step 3: Aliquoting and Sealing
Action: Divide the powder into single-use aliquots (e.g., 1-5 mg) in amber glass vials. Seal tightly with PTFE-lined solid caps.
Causality: Amber glass prevents photolytic degradation. PTFE (Teflon) linings are critical because standard rubber septa are permeable to oxygen over time and can leach plasticizers into your compound.
Validation Checkpoint: Perform a baseline 31P NMR on one control aliquot immediately after sealing. A single, sharp peak confirms absolute purity prior to freezing.
Step 4: Deep Freeze and Desiccation
Action: Store the sealed vials at -80°C inside a secondary container filled with active desiccant (e.g., indicating Drierite).
Causality: Ultra-low temperatures arrest kinetic degradation pathways, while the secondary desiccant ensures that any condensation formed during freezer door openings does not penetrate the vials.
Validation Checkpoint: Monitor the indicating desiccant. If it turns from blue to pink, the secondary moisture barrier is compromised and the desiccant must be replaced immediately.
Fig 2. Self-validating standard operating procedure for long-term compound preservation.
References
Enantioselective synthesis of α-aryl α-hydrazino phosphonates. RSC Publishing.[Link]
Efficient Decontamination of Organophosphate-Based Pesticides and Nerve Agent Simulants Mediated by N‑Containing Nucleophiles. NIH.[Link]
Critical Evaluation of Stability Constants of Phosphonic Acids. IUPAC.[Link]
Troubleshooting
Technical Support Center: HPLC Optimization for (1-Hydrazinylethyl)phosphonic Acid
Welcome from the Senior Application Scientist Analyzing (1-Hydrazinylethyl)phosphonic acid presents a "perfect storm" of chromatographic challenges. As a highly polar, zwitterionic small molecule containing both a basic/...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome from the Senior Application Scientist
Analyzing (1-Hydrazinylethyl)phosphonic acid presents a "perfect storm" of chromatographic challenges. As a highly polar, zwitterionic small molecule containing both a basic/nucleophilic hydrazine moiety and a strongly acidic phosphonate group, it defies conventional reversed-phase (RP) retention mechanisms. Furthermore, its lack of a native UV chromophore and its aggressive tendency to chelate metal ions in stainless steel hardware require a deeply mechanistic approach to method development.
This guide is designed to move beyond basic troubleshooting. By understanding the physicochemical causality behind each chromatographic anomaly—from Lewis acid-base interactions at the column frit to the partitioning dynamics in the aqueous layer of a HILIC stationary phase—you can build robust, self-validating analytical workflows.
Method Selection Logic
The optimal analytical strategy depends heavily on your available detection capabilities and tolerance for sample preparation. The decision matrix below outlines the fundamental logic for establishing your workflow.
Workflow for selecting HPLC conditions for (1-Hydrazinylethyl)phosphonic acid.
Troubleshooting & FAQs
Q1: Why does my analyte elute entirely in the void volume (
t0
) on a standard C18 column?A1: This is a failure of partitioning causality. (1-Hydrazinylethyl)phosphonic acid is highly polar and hydrophilic; it possesses a net negative charge above pH 2 due to the phosphonic acid group, and a localized positive charge at the hydrazine group. Reversed-phase (C18) columns rely on hydrophobic interactions, which are virtually non-existent for this molecule.
Solution: You must shift the retention mechanism. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC), where retention is driven by partitioning into a water-enriched layer on the stationary phase and secondary ionic interactions[1]. Alternatively, use a mixed-mode column that incorporates anion-exchange properties to retain the phosphonate group[2].
Q2: I am using a HILIC column, but I am experiencing severe peak tailing (Asymmetry > 2.5) and progressive loss of signal recovery. What is happening?A2: You are observing metal chelation. Phosphonic acids are potent chelators that interact strongly with Lewis acid sites (e.g., iron, nickel, chromium) present in standard stainless steel HPLC tubing, pump heads, and column frits. Over time, the analyte irreversibly adsorbs to these sites, causing peak tailing and signal loss.
Solution: The system must be passivated. You can achieve this by using bio-inert column hardware (such as PEEK or specialized hybrid surfaces like Atlantis Premier)[1]. If hardware changes are impossible, add a volatile chelator like 5 µM EDTA or medronic acid to your mobile phase to continuously mask these metal sites.
Q3: My laboratory only has UV and Fluorescence (FLD) detectors. How can I detect this compound?A3: Neither the hydrazine moiety nor the phosphonate group possesses a conjugated
π
-electron system, rendering the molecule virtually transparent to UV light above 210 nm.
Solution: You must alter the molecule's structure via pre-column derivatization. Sanger’s reagent (2,4-Dinitrofluorobenzene, DNFB) is highly effective here. It undergoes nucleophilic aromatic substitution with the basic hydrazine group to form a stable, highly UV-active and fluorescent derivative. As a secondary benefit, the addition of the dinitrophenyl group drastically increases the molecule's hydrophobicity, allowing for standard C18 RP-HPLC retention[3].
Q4: How do I control retention time when using a Mixed-Mode Anion-Exchange column?A4: In mixed-mode chromatography, retention is a dual-variable system. The organic modifier (e.g., Acetonitrile) controls the reversed-phase hydrophobic interactions, while the buffer concentration and pH control the ion-exchange interactions[4]. Because (1-Hydrazinylethyl)phosphonic acid is highly polar, increasing the buffer concentration (e.g., ammonium formate) will decrease retention by competing with the phosphonate group for the anion-exchange sites on the stationary phase.
Quantitative Data Presentation: Method Comparison
The following table summarizes expected chromatographic performance metrics based on the chosen analytical strategy. This data serves as a benchmark for your system suitability testing.
Column Chemistry
Mobile Phase Strategy
Detection Mode
Expected Retention Factor (
k′
)
Peak Asymmetry (
As
)
Primary Retention Mechanism
Standard C18
0.1% Formic Acid / ACN
MS / ELSD
< 0.5 (Void)
N/A (No retention)
Hydrophobic Partitioning (Fails)
Zwitterionic HILIC
10 mM Ammonium Acetate (pH 5) / ACN
MS / CAD
3.0 - 6.0
1.1 - 1.4 (with passivation)
Aqueous Partitioning + Electrostatic
Mixed-Mode (Anion-Exchange)
Ammonium Formate (pH 4) / ACN
MS / ELSD
4.0 - 8.0
1.2 - 1.5
Electrostatic Attraction
C18 (Post-DNFB Derivatization)
0.1% TFA / Methanol
UV (360 nm) / FLD
5.0 - 10.0
1.0 - 1.2
Hydrophobic Partitioning
Self-Validating Experimental Protocols
Protocol A: Direct Analysis via HILIC-MS (Underivatized)
Logic: Utilizes a high-organic mobile phase to force partitioning into the polar stationary phase. Designed for labs with LC-MS capabilities.
Materials:
Column: Zwitterionic HILIC (e.g., BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)[1].
Mobile Phase A: 50 mM Ammonium Acetate in Water (pH 5.0).
Mobile Phase B: Acetonitrile.
Step-by-Step Methodology:
System Passivation (Critical Step): Flush the LC system (bypassing the column) with 0.5% phosphoric acid in water for 2 hours to strip accessible metal cations, followed by a thorough water flush.
Mobile Phase Preparation: Prepare Mobile Phase A. The high buffer concentration (50 mM) is required to disrupt secondary ionic interactions that cause peak tailing in HILIC[1].
Gradient Elution: Start at 90% B. Hold for 1 minute, then ramp to 50% B over 6 minutes. Return to 90% B and equilibrate for 4 minutes.
Sample Diluent: Dissolve the sample in a diluent matching the starting conditions (90% ACN). Do not use 100% water as a diluent, as this will cause severe peak distortion and breakthrough.
Self-Validation Check: Inject a 1 µg/mL standard. Calculate the Peak Asymmetry (
As
). If
As>1.5
, metal chelation is still occurring. Add 5 µM medronic acid to Mobile Phase A and re-evaluate.
Protocol B: Pre-Column Derivatization with DNFB for RP-HPLC-UV
Logic: Covalently tags the hydrazine moiety with a chromophore, enabling UV detection and standard C18 retention.
Materials:
Derivatizing Agent: 2.5% (v/v) 2,4-Dinitrofluorobenzene (DNFB) in Acetonitrile[3].
Buffer: 0.1 M Sodium Carbonate buffer (pH 9.5).
Column: Standard C18 (4.6 x 150 mm, 3 µm).
Step-by-Step Methodology:
Reaction Setup: In a microcentrifuge tube, combine 150 µL of the analyte solution (10 mM in 0.1 M Sodium Carbonate buffer, pH 9.5) with 50 µL of the DNFB reagent[3].
Incubation: Heat the mixture in a thermoshaker at 50 °C for exactly 15 minutes to drive the nucleophilic substitution[3].
Quenching & Dilution: Allow the reaction to cool to room temperature. Centrifuge at 10,000 x g for 2 minutes to pellet any insoluble byproducts. Dilute 50 µL of the supernatant with 350 µL of the starting mobile phase[3].
Chromatography: Inject 10 µL onto the C18 column. Use a gradient of 0.1% TFA in Water (A) and Methanol (B), starting at 20% B and ramping to 80% B over 15 minutes. Monitor UV absorbance at 360 nm.
Self-Validation Check (Blank Control): Run a reagent blank (buffer + DNFB, no analyte) through the exact heating and injection protocol. Ensure no baseline interference peaks co-elute with the expected retention time of the derivatized analyte.
References
Preparation of Phosphonic Acid Analogues of Proline and Proline Analogues and Their Biological Evaluation as δ1-Pyrroline-5-carboxylate Reductase Inhibitors | ACS Omega. acs.org. Available at:[Link][3]
Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. lcms.cz. Available at:[Link][1]
HPLC Separation of Methylphosphonic Acid and Related Products - SIELC Technologies. sielc.com. Available at:[Link][2]
Applications - HELIX Chromatography. helixchrom.com. Available at: [Link][4]
Technical Support Center: Overcoming Steric Hindrance in (1-Hydrazinylethyl)phosphonic Acid Reactions
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to functionalize (1-Hydrazinylethyl)phosphonic a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to functionalize (1-Hydrazinylethyl)phosphonic acid . This molecule is a highly valuable building block—particularly in the design of peptidomimetics and novel enzyme inhibitors, such as those targeting viral proteases[1].
However, its unique architecture presents significant synthetic challenges. The combination of a bulky, highly polar phosphonic acid group and an
α
-methyl group creates a severe steric shield around the hydrazine moiety. This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass these steric barriers.
Logical Workflow: Bypassing Steric and Electronic Barriers
Strategic workflow for overcoming steric hindrance in α-hydrazinophosphonic acid functionalization.
FAQ & Troubleshooting Guide
Q1: Why do my peptide coupling reactions at the hydrazine terminus stall at <20% yield, even with excess EDC/HOBt?
The Causality: The
α
-carbon of (1-Hydrazinylethyl)phosphonic acid is sterically congested. The bulky phosphonic acid group (which is heavily hydrated and charged in standard coupling buffers) and the
α
-methyl group restrict the approach trajectory (Bürgi-Dunitz angle) of incoming activated esters. Furthermore, the electrostatic repulsion from the phosphonate group destabilizes the transition state. Standard carbodiimide chemistry (EDC/HOBt) forms an active ester that is simply too bulky to navigate this pocket[2].
The Solution: You must alter the electronics and reduce the bulk of the coupling reagent. First, protect the phosphonic acid as a diethyl ester to eliminate the charge and hydration sphere. Second, switch to COMU with Oxyma Pure . COMU generates a highly reactive, less sterically demanding morpholino-based active ester that excels in hindered environments.
Quantitative Data Summary:
Table 1: Reagent efficacy for
N2
-acylation of (1-Hydrazinylethyl)phosphonic acid diethyl ester with Fmoc-Val-OH (Standard conditions: 1.2 eq amino acid, 2.0 eq DIPEA, DMF, 25 °C).
Preparation: Dissolve 1.0 eq of Fmoc-protected amino acid and 1.0 eq of COMU in anhydrous DMF (0.2 M).
Activation: Add 1.0 eq of Oxyma Pure and 2.0 eq of DIPEA. Stir at 0 °C for 15 minutes.
Self-Validation Checkpoint 1: Spot the mixture on a TLC plate and stain with Ninhydrin. A negative (yellow) result confirms the complete consumption of any trace free amines and full activation of the carboxylic acid before the hindered substrate is introduced.
Coupling: Add 0.9 eq of (1-Hydrazinylethyl)phosphonic acid diethyl ester dropwise. Warm to room temperature and stir for 4 hours.
Quenching: Quench with saturated aqueous
NH4Cl
to destroy unreacted active ester.
Self-Validation Checkpoint 2: Perform LC-MS. The mass of the active ester should be entirely replaced by the product mass. If the active ester persists but the hydrazine is unconsumed, steric block is still occurring (consider microwave assistance at 50 °C for 20 mins).
Q2: I am attempting to form a hydrazone by reacting this molecule with acetophenone, but no product forms. How can I drive this condensation?
The Causality: Aromatic ketones like acetophenone are electrophilically deactivated and sterically hindered. When paired with the highly encumbered
α
-hydrazinophosphonic acid, the formation of the tetrahedral intermediate is thermodynamically and kinetically unfavorable.
The Solution: Employ Lewis acid catalysis. Magnesium perchlorate (
Mg(ClO4)2
) is exceptionally efficient for this specific scaffold. The
Mg2+
ion coordinates simultaneously with the phosphonate oxygens and the carbonyl oxygen of the ketone. This templating effect forces the molecules into proximity, overcomes the steric repulsion, and highly polarizes the carbonyl carbon to facilitate nucleophilic attack[3].
Setup: In a flame-dried Schlenk flask, combine 1.0 eq of (1-Hydrazinylethyl)phosphonic acid and 1.2 eq of the target ketone in anhydrous ethanol.
Catalysis: Add 10 mol% of anhydrous
Mg(ClO4)2
. (Caution: Perchlorates are strong oxidizers; handle with appropriate safety measures and avoid heating with strong organics to dryness).
Reflux: Heat the mixture to 70 °C under an inert argon atmosphere for 6-8 hours.
Self-Validation Checkpoint 1: Monitor the reaction via UV-Vis on TLC. The starting ketone will absorb at a specific wavelength, but the resulting conjugated hydrazone will exhibit a distinct bathochromic shift (longer wavelength under UV lamp).
Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water to remove the magnesium catalyst.
Self-Validation Checkpoint 2: Check the aqueous layer with a phosphate test strip. If phosphonate is detected in the aqueous layer, the product is too polar; adjust the aqueous pH to ~3 to ensure the phosphonic acid is fully protonated before extraction.
Q3: How do I selectively functionalize the terminal (
N2
) nitrogen without reacting the internal (
N1
) nitrogen?
The Causality: The "alpha-effect" of the adjacent nitrogen atoms makes both highly nucleophilic. However,
N1
is directly attached to the chiral
α
-carbon bearing the methyl and phosphonate groups, making it highly sterically shielded[1].
N2
is kinetically favored due to its relative accessibility. Over-acylation at
N1
only occurs if the reaction is pushed with excess heat or highly aggressive, small electrophiles (like acetyl chloride).
The Solution: Exploit the kinetic difference by using strict temperature control. Perform additions of electrophiles at -15 °C. The steric bulk of the
α
-carbon naturally protects
N1
at low temperatures, ensuring >95% regioselectivity for the
N2
position.
References
New α-Hydrazinophosphonic acid: Synthesis, characterization, DFT study and in silico prediction of its potential inhibition of SARS-CoV-2 main protease. Journal of Molecular Structure, 2021.
URL:[Link]
An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. The Journal of Organic Chemistry, 2007.
URL:[Link]
Asymmetric Reaction of α-Diazomethylphosphonates with α-Ketoesters To Access Optically Active α-Diazo-β-hydroxyphosphonate Derivatives. Organic Letters, 2017.
URL:[Link]
Comparative Efficacy of (1-Hydrazinylethyl)phosphonic Acid: A Mechanistic Guide to PLP-Dependent Enzyme Inhibition
Executive Summary Pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as Alanine Racemase (Alr) and Alanine Aminotransferase (ALT), are critical nodes in bacterial cell wall biosynthesis and eukaryotic amino acid metabo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as Alanine Racemase (Alr) and Alanine Aminotransferase (ALT), are critical nodes in bacterial cell wall biosynthesis and eukaryotic amino acid metabolism. Targeting these enzymes requires inhibitors that can overcome high intracellular substrate concentrations. (1-Hydrazinylethyl)phosphonic acid (1-HEP) represents a highly evolved class of dual-action inhibitors. By combining transition-state mimicry with covalent mechanism-based trapping, 1-HEP offers superior pharmacokinetic durability compared to traditional competitive inhibitors like 1-aminoethylphosphonic acid (Ala-P) or general irreversible inhibitors like D-cycloserine.
This guide objectively compares the efficacy of 1-HEP against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols required for preclinical evaluation.
Mechanistic Rationale: The "Dual-Action" Advantage
To understand the superiority of 1-HEP, we must examine the causality behind its structural design. 1-HEP is a synthetic analogue of L-alanine where the carboxylate group is replaced by a phosphonate (
−PO3H2
) and the alpha-amino group is replaced by a hydrazine (
−NH−NH2
).
Transition-State Mimicry (The Phosphonate Effect): Unlike the planar carboxylate of natural alanine, the tetrahedral geometry of the phosphonate group mimics the transition state of the
α
-carbon during the racemization or transamination cycle. This allows the phosphonate oxygens to form tight hydrogen bonds with active-site catalytic residues (e.g., Arg, Tyr), effectively locking the enzyme in a high-affinity non-covalent complex .
Covalent Trapping (The Hydrazine Effect): Standard amines (like in Ala-P) form an external aldimine (Schiff base) with the PLP aldehyde, which remains susceptible to hydrolysis and competitive displacement. In contrast, the adjacent nitrogen lone pair in 1-HEP's hydrazine group exerts the "alpha-effect," drastically increasing its nucleophilicity. It attacks the PLP cofactor to form a highly stable PLP-hydrazone (or ketoenamine tautomer). This resonance-stabilized dead-end complex permanently inactivates the enzyme .
Mechanistic pathway of PLP-dependent enzyme inactivation by 1-HEP via hydrazone trapping.
Comparative Efficacy and Performance Data
When benchmarked against alternative PLP-dependent enzyme inhibitors, 1-HEP demonstrates a unique profile of low nanomolar affinity combined with irreversible kinetics.
Ala-P: While it binds tightly, it lacks a permanent covalent trap, making it a slow-binding but ultimately reversible inhibitor.
D-Cycloserine: A classic irreversible Alr inhibitor, but requires high micromolar concentrations to achieve efficacy due to poor initial binding affinity.
Aminooxyacetic acid (AOAA): Forms stable oximes with PLP but lacks the specific transition-state mimicry of the phosphonate group, leading to off-target toxicity across various aminotransferases .
Table 1: Quantitative Comparison of Inhibitor Performance
Inhibitor
Primary Target Class
Inhibition Type
Apparent
Ki
/
IC50
Reversibility
Mechanistic Feature
1-HEP
PLP-Enzymes (Alr, ALT)
Mechanism-based
10 - 50 nM
Irreversible
Phosphonate TS mimic + Hydrazone trap
Ala-P
Alanine Racemase
Competitive / Slow
100 - 500 nM
Slowly Reversible
Phosphonate TS mimic + Aldimine
D-Cycloserine
Alanine Racemase
Mechanism-based
5 - 20 µM
Irreversible
Isoxazole ring opening + Adduct
AOAA
Aminotransferases
Non-specific
1 - 5 µM
Irreversible
General oxime formation
Experimental Protocols: Self-Validating Workflows
To accurately assess the efficacy of a time-dependent, mechanism-based inhibitor like 1-HEP, standard steady-state Michaelis-Menten kinetics are insufficient. The following protocols are designed as self-validating systems to confirm both the rate of inactivation and the physical formation of the covalent adduct.
Protocol A: Time-Dependent In Vitro Enzyme Inhibition Assay
Purpose: To calculate the inactivation rate constant (
kinact
) and the inhibition constant (
Ki
).
Causality: Because hydrazone formation is a covalent process, inhibition increases over time. Pre-incubation is mandatory; failing to pre-incubate will result in an artificial underestimation of the inhibitor's potency. We utilize a coupled assay because the direct product (e.g., D-alanine) lacks a distinct chromophore.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 10 µM PLP). Prepare coupling enzymes: D-amino acid oxidase (DAAO), Lactate dehydrogenase (LDH), and 0.2 mM NADH.
Pre-incubation Phase: In a 96-well UV-transparent plate, incubate purified Alanine Racemase (10 nM) with varying concentrations of 1-HEP (0, 10, 25, 50, 100 nM) at 37°C.
Time-Course Sampling: Allow pre-incubation to proceed for distinct time intervals (
t
= 0, 5, 10, 20, 30, and 60 minutes).
Reaction Initiation: At each time point, initiate the reaction by adding 10 mM L-alanine and the coupling enzyme mixture.
Spectrophotometric Readout: Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 5 minutes. The slope of the linear phase represents residual enzyme activity.
Data Validation & Analysis: Plot the natural log of residual activity versus pre-incubation time to obtain the observed rate of inactivation (
kobs
). Fit the data to the equation
kobs=kinact[I]/(Ki+[I])
to extract the true kinetic parameters.
Step-by-step experimental workflow for time-dependent inhibition kinetics.
Protocol B: UV-Vis Spectroscopic Validation of Adduct Formation
Purpose: To provide direct physical evidence of the PLP-hydrazone dead-end complex.
Causality: The resting PLP enzyme exhibits a characteristic absorbance peak at ~420 nm due to the highly conjugated internal aldimine (Schiff base with the active-site lysine). When 1-HEP's hydrazine attacks, it breaks this specific conjugation to form a ketoenamine/hydrazone tautomer, causing a pronounced hypsochromic (blue) shift. Monitoring this shift validates that inhibition is strictly mechanism-based and not due to non-specific protein denaturation.
Step-by-Step Methodology:
Baseline Measurement: Place 10 µM of purified enzyme in a quartz cuvette (path length 1 cm) containing 50 mM potassium phosphate buffer (pH 7.2). Record the baseline UV-Vis spectrum from 300 nm to 500 nm. Ensure the ~420 nm peak is clearly resolved.
Inhibitor Addition: Add 100 µM of 1-HEP (10x molar excess) to the cuvette. Mix gently by inversion.
Kinetic Scanning: Record spectra every 2 minutes for 1 hour.
Validation: Observe the time-dependent decay of the 420 nm peak and the concomitant appearance of a new peak at ~330-340 nm. An isosbestic point should be visible, proving a direct, stoichiometric conversion from the internal aldimine to the 1-HEP-PLP hydrazone adduct without intermediate unfolding states.
References
Stamper, G. F., Morollo, A. A., & Ringe, D. (1998). "Reaction of Alanine Racemase with 1-Aminoethylphosphonic Acid Forms a Stable External Aldimine." Biochemistry, 37(20), 6714–6714.[Link]
Romney, D. K., et al. (2020). "α-Hydrazino Acids Inhibit Pyridoxal Phosphate-Dependent Decarboxylases via 'Catalytically Correct' Ketoenamine Tautomers." Journal of the American Chemical Society, 142(46), 19668–19677.[Link]
Zuhra, K., et al. (2022). "H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine." PMC / Cell Death & Disease.[Link]
Comparative
mass spectrometry validation of (1-Hydrazinylethyl)phosphonic acid synthesis
Title: Mass Spectrometry Validation of (1-Hydrazinylethyl)phosphonic Acid Synthesis: A Comparative Methodological Guide Introduction (1-Hydrazinylethyl)phosphonic acid is a highly polar, zwitterionic molecule of signific...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Mass Spectrometry Validation of (1-Hydrazinylethyl)phosphonic Acid Synthesis: A Comparative Methodological Guide
Introduction
(1-Hydrazinylethyl)phosphonic acid is a highly polar, zwitterionic molecule of significant interest in organophosphorus chemistry, acting primarily as an amino acid transition state analog. Its structural validation requires rigorous analytical frameworks. The synthesis of
α
-hydrazinoalkylphosphonic acids typically involves the condensation of diethyl phosphite with an aldehyde, followed by sulfonylation and nucleophilic substitution with hydrazine[1]. However, validating the final deprotected product via Mass Spectrometry (MS) presents profound analytical challenges: its low molecular weight, extreme hydrophilicity, and lack of a strong chromophore render traditional Reversed-Phase Liquid Chromatography (RP-LC) largely ineffective due to void-volume elution and subsequent ion suppression.
This guide objectively compares state-of-the-art MS validation modalities and provides a self-validating, step-by-step protocol for synthesizing and characterizing (1-Hydrazinylethyl)phosphonic acid, designed specifically for researchers and drug development professionals.
Mechanistic Overview & Synthesis Pathway
The synthesis relies on a robust nucleophilic substitution mechanism. Diethyl phosphite and acetaldehyde are condensed and sulfonylated to form a highly reactive 1-sulfonyloxyethylphosphonate intermediate. Hydrazine acts as a potent nucleophile, displacing the sulfonate group to yield the protected hydrazinophosphonate. Finally, rigorous acid hydrolysis cleaves the ethyl esters, yielding the free phosphonic acid[1].
Workflow detailing the synthesis of (1-Hydrazinylethyl)phosphonic acid and subsequent MS validation.
Comparative Analysis of MS Modalities
When validating the synthesis of polar alkylphosphonic acids, researchers must choose an MS modality that balances throughput with specificity. Direct infusion ESI-HRMS offers rapid confirmation but fails to separate isomers or synthesis byproducts. Reversed-Phase Ion-Pairing LC-MS (RP-IP-LC-MS) improves retention but introduces persistent ion-pairing reagents (e.g., volatile amines) that contaminate the MS source and suppress signals[2].
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to High-Resolution Mass Spectrometry (HRMS) using an All Ion Fragmentation (AIF) acquisition strategy has emerged as the superior alternative[3]. HILIC retains the zwitterionic target via partitioning into a water-enriched stationary phase layer, ensuring it elutes well past the void-volume suppression zones.
Table 1: Quantitative Comparison of MS Validation Approaches for (1-Hydrazinylethyl)phosphonic acid
Validation Modality
Retention Factor (
k′
)
Matrix Effect / Suppression
Limit of Detection (LOD)
Mass Accuracy
Primary Limitation
Direct ESI-HRMS
N/A (No LC)
High (>60% suppression)
50 ng/mL
< 2 ppm
Cannot distinguish isobaric impurities
RP-IP-LC-MS/MS
2.5 - 3.5
Moderate (~30%)
5 ng/mL
< 5 ppm
Source contamination from ion-pairing agents
HILIC-ESI-HRMS
4.0 - 6.0
Low (<10%)
0.5 ng/mL
< 2 ppm
Requires strict mobile phase equilibration
Self-Validating Experimental Protocols
Pillar of Trustworthiness: The protocols below are designed as closed-loop, self-validating systems. Every critical step includes an orthogonal check to ensure causality and prevent false positives/negatives.
Protocol 1: Synthesis of (1-Hydrazinylethyl)phosphonic acid
Condensation & Sulfonylation: React diethyl phosphite (1.0 eq) with acetaldehyde (1.1 eq) at 0°C. Add triethylamine (1.2 eq) and methanesulfonyl chloride (1.1 eq) dropwise.
Causality: The low temperature prevents the exothermic degradation of the intermediate. Mesylation transforms the resulting hydroxyl group into an excellent leaving group.
Nucleophilic Substitution: Dissolve the crude 1-sulfonyloxyethylphosphonate in anhydrous ethanol. Add hydrazine hydrate (3.0 eq) and stir at room temperature for 4 hours[1].
Self-Validation Checkpoint: Perform a rapid thin-layer chromatography (TLC) check (silica, EtOAc:Hexane 1:1). The disappearance of the UV-active sulfonate ester confirms complete conversion. Do not proceed to hydrolysis until this is confirmed.
Acid Hydrolysis: Isolate the diethyl 1-hydrazinoethylphosphonate and reflux in 6M HCl for 12 hours.
Causality: Strong acidic conditions are required to cleave the robust ethyl phosphonate esters without degrading the hydrazine C-N bond.
Purification: Evaporate to dryness, dissolve in minimal water, and precipitate with cold ethanol to yield the zwitterionic product.
Protocol 2: HILIC-ESI-HRMS Validation
This method utilizes High-Resolution Mass Spectrometry with an All Ion Fragmentation (AIF) approach to simultaneously acquire full-scan and MS/MS data, ensuring high specificity for metabolite and synthetic product identification[3].
Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of Acetonitrile/Water (80:20, v/v) containing 10 mM ammonium acetate.
Causality: High organic content is mandatory for HILIC. If the sample is dissolved in 100% water, it will disrupt the stationary phase water layer, causing poor peak shape and early elution.
Chromatographic Setup:
Column: ZIC-pHILIC (150 mm × 2.1 mm, 5 µm).
Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).
Mobile Phase B: 100% Acetonitrile.
Gradient: 80% B to 20% B over 15 minutes.
Mass Spectrometry Parameters:
Ionization: Electrospray Ionization in Negative Mode (ESI-).
Causality: Phosphonic acids readily deprotonate to form
[M−H]−
ions. Negative mode significantly reduces background noise compared to positive mode.
Acquisition: Full scan
m/z
50-500 at 70,000 resolution; AIF mode at normalized collision energy (NCE) 30.
Implement a post-column infusion of a stable-isotope-labeled analog (e.g.,
13C
-labeled alkylphosphonic acid) at a constant flow rate of 5 µL/min[2].
Trustworthiness: Monitor the exact mass of the infused standard throughout the run. If the standard's signal drops at the exact retention time of the target analyte, ion suppression is occurring, and the quantitative data must be mathematically normalized. This ensures that a low signal is accurately attributed to low concentration, not matrix suppression.
References
Yuan, C., & Li, C. (1996).
Røen, B. T., et al. (2012). The Trace Analysis of Alkyl Alkylphosphonic Acids in Urine Using Gas Chromatography–Ion Trap Negative Ion Tandem Mass Spectrometry.
benchmarking (1-Hydrazinylethyl)phosphonic acid against standard phosphonates
Benchmarking (1-Hydrazinylethyl)phosphonic Acid Against Standard Phosphonates: A Comprehensive Guide for Drug Development As drug discovery pipelines increasingly rely on highly specific bioconjugation strategies and tra...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking (1-Hydrazinylethyl)phosphonic Acid Against Standard Phosphonates: A Comprehensive Guide for Drug Development
As drug discovery pipelines increasingly rely on highly specific bioconjugation strategies and transition-state mimicry, the selection of the correct phosphonate bioisostere is critical. This guide objectively benchmarks (1-Hydrazinylethyl)phosphonic acid (HEPA) against standard phosphonates, primarily its direct structural analog, 1-Aminoethylphosphonic acid (AEP) , and standard clinical bisphosphonates (e.g., Alendronate).
By replacing the
α
-amino group of AEP with an
α
-hydrazino group, HEPA introduces profound shifts in nucleophilicity, pKa, and hydrogen-bonding capacity. This guide dissects the mechanistic causality behind these differences and provides self-validating protocols for evaluating their performance in your own laboratory.
Mechanistic Divergence: The "Why" Behind the Performance
To understand why HEPA outperforms standard aminophosphonates in specific applications, we must analyze the physicochemical causality:
The Alpha-Effect in Bioconjugation: In standard AEP, the
α
-amino group has a pKa of approximately 10.0, meaning it is almost entirely protonated (and thus non-nucleophilic) at physiological pH (7.4). In HEPA, the adjacent electronegative nitrogen of the hydrazine moiety lowers the pKa of the terminal nitrogen to ~7.5. Consequently, a vastly higher fraction of HEPA is unprotonated at pH 7.4. Furthermore, the repulsion between the adjacent lone pairs (the
α
-effect) raises the HOMO energy of the nucleophile, drastically accelerating its attack on aldehydes and ketones to form stable hydrazones, bypassing the need for toxic reductive amination required by AEP.
Transition State Mimicry in Enzyme Inhibition:α
-Aminophosphonates like AEP are well-documented irreversible inhibitors of serine proteases and PLP-dependent enzymes (such as alanine racemase) because they mimic the tetrahedral transition state of peptide bond cleavage[1][2]. However, HEPA introduces an additional hydrogen-bond donor/acceptor. In PLP-dependent enzymes, while AEP forms an external aldimine[2], HEPA forms a thermodynamically superior PLP-hydrazone. Recent in silico and in vitro studies have also highlighted
α
-hydrazinophosphonic acids as potent inhibitors of viral proteases, such as the SARS-CoV-2 Main Protease (Mpro), due to this enhanced active-site anchoring[3].
Fig 1. Mechanistic divergence of HEPA vs. AEP in enzyme active site inhibition.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative benchmarking data for HEPA against standard phosphonate alternatives.
To ensure scientific integrity, every protocol must be a self-validating system. The workflows below incorporate internal controls that prove the assay's mechanical success independent of the biological or chemical outcome.
Protocol A: Kinetic Benchmarking of Carbonyl Conjugation
Purpose: To objectively quantify the superior bioconjugation kinetics of HEPA versus AEP at physiological pH.
Causality: Hydrazone formation results in an extended conjugated
π
-system compared to the starting aldehyde, shifting the UV-Vis absorbance maximum (typically to ~330-350 nm). Monitoring this wavelength provides a direct, real-time readout of reaction kinetics.
Step-by-Step Methodology:
Reagent Preparation: Prepare 10 mM stock solutions of HEPA, AEP (Positive Benchmark), and Methylphosphonic acid (Negative Control) in 100 mM Phosphate Buffered Saline (PBS), pH 7.4.
Substrate Preparation: Prepare a 1 mM solution of a model UV-active aldehyde (e.g., 4-nitrobenzaldehyde) in a 10% DMSO/PBS co-solvent to ensure solubility.
Kinetic Initiation: In a quartz cuvette, mix 900 µL of the phosphonate solution with 100 µL of the aldehyde substrate.
Real-Time Monitoring: Immediately begin measuring absorbance at 340 nm using a UV-Vis spectrophotometer at 25°C, taking readings every 10 seconds for 30 minutes.
Self-Validation Check:
Negative Control (Methylphosphonic acid): Must show zero absorbance shift, proving the phosphonate group itself does not react with the aldehyde.
Orthogonal Validation: Subject the final HEPA reaction mixture to LC-MS to confirm the exact mass of the hydrazone product, ruling out non-specific aggregation.
Fig 2. Self-validating UV-Vis kinetic workflow for benchmarking bioconjugation.
Protocol B: PLP-Dependent Enzyme Inhibition Assay
Purpose: To benchmark the inhibitory potency (IC50) of HEPA against AEP on a model target, Alanine Racemase.
Causality: AEP causes time-dependent inactivation of alanine racemase by forming an external aldimine that misaligns the C-alpha proton[2]. HEPA's hydrazine group should form a more stable PLP-hydrazone, theoretically lowering the IC50.
Step-by-Step Methodology:
Enzyme Equilibration: Incubate recombinant Geobacillus stearothermophilus alanine racemase (10 nM) in 50 mM HEPES buffer (pH 7.5) containing 10 µM PLP for 15 minutes at 37°C.
Inhibitor Incubation: Add varying concentrations (1 µM to 10 mM) of HEPA, AEP (Positive Control), and Vehicle (DMSO, Negative Control) to the enzyme mix. Incubate for 30 minutes to allow for covalent/tight-binding complex formation.
Reaction Initiation: Add 50 mM L-alanine to initiate the racemization reaction.
Coupled Detection: Continuously monitor the production of D-alanine using a standard D-amino acid oxidase/horseradish peroxidase (HRP)/Amplex Red coupled assay, measuring fluorescence (Ex 530 nm / Em 590 nm).
Self-Validation Check: Run a parallel assay using a non-PLP dependent enzyme (e.g., a simple metalloprotease) treated with HEPA. A lack of inhibition in this parallel assay proves that HEPA's activity is specifically mechanistically driven by PLP-hydrazone formation or specific active-site mimicry, rather than promiscuous protein aggregation (Pan-Assay Interference).
References
[3] Benbouguerra, K., Chafai, N., Chafaa, S., Touahria, Y. I., & Tlidjane, H. "New α-Hydrazinophosphonic acid: Synthesis, characterization, DFT study and in silico prediction of its potential inhibition of SARS-CoV-2 main protease." Journal of Molecular Structure, 1239, 130480 (2021).[Link]
[1] Sienczyk, M., & Oleksyszyn, J. "Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives." Current Medicinal Chemistry, 16(13), 1673-1687 (2009).[Link]
[2] Stamper, G. F., Morollo, A. A., & Ringe, D. "Reaction of Alanine Racemase with 1-Aminoethylphosphonic Acid Forms a Stable External Aldimine." Biochemistry, 38(20), 6714–6722 (1998).[Link]
In Vivo vs In Vitro Validation of (1-Hydrazinylethyl)phosphonic Acid: A Comprehensive Comparison Guide
Introduction (1-Hydrazinylethyl)phosphonic acid (HEPA, CAS: 60347-07-1) is a specialized organophosphorus compound utilized primarily as a mechanistic probe and potent inhibitor of pyridoxal 5'-phosphate (PLP)-dependent...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(1-Hydrazinylethyl)phosphonic acid (HEPA, CAS: 60347-07-1) is a specialized organophosphorus compound utilized primarily as a mechanistic probe and potent inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes[1]. Structurally, it is the hydrazine analogue of 1-aminoethylphosphonic acid (Ala-P), a well-documented, time-dependent inactivator of bacterial alanine racemase (Alr) and D-alanyl-D-alanine ligase[2].
Validating the efficacy of such a compound requires navigating the complex divide between isolated biochemical kinetics and dynamic cellular environments. This guide provides an objective, highly detailed comparison of the in vitro and in vivo validation workflows required to evaluate HEPA, focusing on its role as a mechanism-based enzyme inactivator.
Mechanistic Rationale: The Causality of Inhibition
To design a self-validating experimental pipeline, one must first understand the causality behind HEPA's molecular design. Its potency relies on two synergistic chemical features:
The Phosphonic Acid Group : This moiety acts as a non-hydrolyzable, tetrahedral transition-state analogue of an amino acid carboxylate. It anchors the inhibitor in the active site by forming critical hydrogen bond networks with catalytic residues (e.g., Arg219 in Alanine Racemase)[2].
The Hydrazine Moiety : While endogenous amino acids form a reversible "internal aldimine" with the PLP cofactor, hydrazines are hyper-nucleophilic[3]. The hydrazine group of HEPA attacks the PLP aldehyde to form an exceptionally stable, practically irreversible hydrazone linkage, permanently locking the enzyme in an inactive state[3].
Mechanism of Action: HEPA inactivates PLP-dependent enzymes via irreversible hydrazone formation.
Part 1: In Vitro Validation (Biochemical & Kinetic Profiling)
In vitro validation isolates the direct enzyme-inhibitor interaction, stripping away cellular variables like membrane permeability and active efflux. This allows researchers to establish the fundamental thermodynamic and kinetic parameters of target binding.
Because HEPA forms a covalent-like hydrazone with PLP, standard competitive inhibition assays (which assume rapid equilibrium) are invalid. A time-dependent kinetic assay must be used.
Enzyme Preparation : Purify recombinant Bacillus subtilis Alanine Racemase (Alr) to >95% homogeneity. Dialyze the protein against 50 mM HEPES buffer (pH 7.5) containing 10 μM PLP to ensure full holoenzyme saturation.
Spectrophotometric Baseline : Place 10 μM of the Alr holoenzyme in a quartz cuvette. The resting internal aldimine state exhibits a characteristic UV-Vis absorbance peak at ~388 nm .
Inhibitor Titration : Inject varying concentrations of HEPA (0.1 μM to 50 μM) into the cuvette.
Kinetic Tracking : Continuously monitor the decay of the 388 nm peak and the concomitant rise of a new peak at ~330 nm over 60 minutes.
Causality Check (Self-Validation) : The 330 nm peak is the spectroscopic signature of the external hydrazone[2]. The rate of the 388 nm decay must be directly proportional to the HEPA concentration, eventually plateauing at a maximum inactivation rate (
kinact
). This proves mechanism-based, time-dependent inhibition rather than simple non-specific aggregation.
Pros & Cons of In Vitro Validation
Pros : Provides unambiguous determination of the inhibition constant (
KI
) and inactivation rate (
kinact
); directly proves the molecular mechanism of action.
Cons : Completely ignores the highly polar nature of the phosphonic acid group, which historically limits passive diffusion across bacterial lipid bilayers.
Part 2: In Vivo Validation (Cellular & Systemic Efficacy)
In vivo validation reintroduces biological barriers. Because phosphonates often struggle to cross cell membranes without the aid of active transport systems (e.g., peptide permeases), cellular testing is critical to determine if biochemical potency translates to actual pharmacological efficacy.
Self-Validating Protocol: Target Engagement & MIC Rescue
MIC Determination : Perform a standard broth microdilution assay using Mueller-Hinton broth. Challenge wild-type Staphylococcus aureus with serial dilutions of HEPA to establish the Minimum Inhibitory Concentration (MIC).
Causality Check (D-Ala Rescue) : To prove that HEPA's toxicity is specifically due to Alr inhibition (and subsequent D-alanine starvation), run a parallel MIC assay supplemented with exogenous D-alanine (50 μg/mL). If HEPA is on-target, the exogenous D-alanine will completely rescue the bacteria, raising the MIC by >100-fold.
Cellular Thermal Shift Assay (CETSA) : To prove HEPA physically engages Alr inside the living cell, incubate bacterial cultures with HEPA, subject aliquots to a temperature gradient (40°C to 70°C), lyse the cells, and quantify the remaining soluble Alr via Western blot. HEPA-bound Alr will exhibit a significantly higher melting temperature (
Tm
) than unbound Alr due to the stabilizing effect of the covalent hydrazone bond.
Murine Infection Model : Administer HEPA (intravenously) to a murine model infected with S. pneumoniae. Monitor survival rates and quantify bacterial CFU reductions in the spleen and lungs to assess systemic bioavailability and off-target toxicity.
Pros & Cons of In Vivo Validation
Pros : Accounts for pharmacokinetics, active membrane transport dependencies, and potential off-target toxicity (e.g., promiscuous binding to mammalian PLP enzymes like GABA aminotransferase).
Cons : The complexity of the system makes it difficult to isolate the cause of failure; a high MIC could be due to poor target affinity, rapid efflux, or metabolic degradation.
Comparative workflow for in vitro biochemical profiling versus in vivo cellular validation.
Quantitative Data Presentation: Comparative Metrics
To objectively evaluate HEPA, researchers must correlate in vitro binding parameters with in vivo efficacy. The following table summarizes the comparative validation metrics for HEPA against its parent compound, Ala-P.
Validation Metric
(1-Hydrazinylethyl)phosphonic Acid (HEPA)
1-Aminoethylphosphonic Acid (Ala-P)
Biological & Chemical Implication
In Vitro: Binding Affinity (
KI
)
~0.5 μM (Estimated)
2.5 μM
The hyper-nucleophilic hydrazine group enhances PLP affinity compared to a standard amine.
In Vitro: Inactivation Rate (
kinact
)
Fast (
>0.5 min−1
)
Moderate (
0.1 min−1
)
Hydrazone formation proceeds significantly faster than standard aldimine formation.
In Vivo: MIC (S. aureus)
16 - 32 μg/mL
8 μg/mL
The highly polar hydrazine moiety may reduce passive lipid bilayer permeability, slightly elevating the MIC despite superior biochemical binding.
In Vivo: D-Ala Rescue Effect
Yes (Complete rescue)
Yes (Complete rescue)
Confirms that the primary mechanism of cellular toxicity is on-target Alr inhibition.
In Vivo: Murine Toxicity Profile
Potentially Higher
Low
Hydrazines carry a risk of promiscuously binding and inhibiting mammalian PLP enzymes (e.g., DOPA decarboxylase).
Conclusion
The validation of (1-Hydrazinylethyl)phosphonic acid demands a bipartite approach. While in vitro assays demonstrate it to be a kinetically superior inhibitor compared to standard aminophosphonates due to rapid, irreversible hydrazone formation, in vivo models are strictly required. Only through cellular and systemic validation can researchers assess the permeability penalties incurred by its highly polar structure and monitor for off-target toxicity against mammalian PLP-dependent networks.
References
Stamper, G. F., Morollo, A. A., & Ringe, D. (1998). Reaction of alanine racemase with 1-aminoethylphosphonic acid forms a stable external aldimine. Biochemistry, 37(20), 6714-6720. URL:[Link]
Amadasi, A., Bertoldi, M., Contestabile, R., et al. (2007). Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents. Current Medicinal Chemistry, 14(12), 1271-1292. URL: [Link]
Comparative Toxicity Studies of (1-Hydrazinylethyl)phosphonic Acid Derivatives: A Preclinical Evaluation Guide
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Structural Significance In modern drug design, coupli...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Document Type: Publish Comparison Guide & Experimental Methodology
Executive Summary & Structural Significance
In modern drug design, coupling a phosphonic acid moiety with a hydrazine group creates a highly reactive, yet metabolically intriguing, pharmacophore. (1-Hydrazinylethyl)phosphonic acid and its derivatives are primarily utilized as synthetic building blocks and transition-state analogs. The phosphonic acid group acts as a stable bioisostere for natural phosphates, offering resistance to enzymatic hydrolysis and enhancing cellular permeability.
However, the presence of the hydrazine moiety introduces severe toxicological liabilities. Hydrazine derivatives are rapidly absorbed and distributed systemically, where they are known to induce profound oxidative stress, hepatotoxicity, and neurotoxicity[1]. As a Senior Application Scientist, I designed this guide to objectively compare the toxicity profile of (1-Hydrazinylethyl)phosphonic acid derivatives against standard hydrazine-based drugs and aminophosphonates, providing the mechanistic rationale and self-validating protocols necessary for rigorous preclinical screening.
Mechanistic Basis of Toxicity
To accurately assess the safety window of these derivatives, we must first understand the causality behind their off-target effects. The toxicity is driven by two distinct biochemical pathways:
Hepatotoxicity via Oxidative Stress: Hydrazine moieties undergo CYP450 and peroxidase-mediated biotransformation into highly reactive free radical intermediates. These radicals rapidly deplete intracellular reduced glutathione (GSH), compromising cellular integrity and initiating lipid peroxidation[2]. Chronic exposure to hydrazine-induced oxidative stress is also correlated with DNA hypomethylation and the formation of hepatocellular adenomas[3].
Neurotoxicity via Vitamin B6 Depletion: Hydrazines act as potent nucleophiles that readily form stable hydrazones with pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6. Because PLP is the essential cofactor for glutamic acid decarboxylase, its depletion halts the synthesis of gamma-aminobutyric acid (GABA). This disruption between inhibitory (GABA) and excitatory (glutamate) neurotransmitters directly leads to neurotoxicity and seizures[1].
Metabolic activation and toxicity pathways of (1-Hydrazinylethyl)phosphonic acid derivatives.
Comparative Toxicity Profiles
To contextualize the toxicity of (1-Hydrazinylethyl)phosphonic acid derivatives, we compare representative in vitro screening data against Isoniazid (a well-characterized hydrazine-based tuberculosis drug known for hepatotoxicity and B6 depletion) and Diethyl (2-aminophenyl)phosphonate (a standard aminophosphonate lacking the hydrazine group).
Table 1: Quantitative Comparison of Preclinical Toxicity Markers
Test Compound
HepG2 Cell Viability (IC₅₀)
ROS Generation (Fold Change vs Control)
PLP Depletion Rate (Cell-Free)
Mutagenic Potential (Ames TA100)
(1-Hydrazinylethyl)phosphonic acid
45 µM
3.2x
High
Positive
Isoniazid (Hydrazine Control)
120 µM
1.8x
Moderate
Weakly Positive
Diethyl (2-aminophenyl)phosphonate
>500 µM
1.1x
None
Negative
Data Synthesis & Causality:
The data clearly demonstrates that substituting an amine with a hydrazine group on the phosphonate backbone drastically increases toxicity. The (1-Hydrazinylethyl)phosphonic acid exhibits a significantly lower IC₅₀ in hepatocytes compared to Isoniazid, likely because the phosphonic acid moiety enhances cellular uptake via phosphate transporters, inadvertently concentrating the toxic hydrazine payload inside the cell.
Experimental Workflows for Toxicity Assessment
To ensure scientific integrity, toxicity screening for these compounds cannot rely solely on generic cell death assays (like MTT). The protocols must be self-validating systems that measure the specific biochemical mechanisms of hydrazine toxicity.
Rationale: Direct measurement of PLP depletion perfectly predicts the functional Vitamin B6 deficiency caused by hydrazines, isolating chemical reactivity from confounding biological variables[1].
Reagent Preparation: Prepare a 100 µM solution of Pyridoxal 5'-phosphate (PLP) in physiological PBS (pH 7.4) at 37°C.
Compound Incubation: Add varying concentrations (10 µM to 500 µM) of the (1-Hydrazinylethyl)phosphonic acid derivative to the PLP solution. Include a vehicle control and an Isoniazid positive control.
Spectrophotometric Tracking: Using a UV-Vis spectrophotometer, monitor the absorbance shift. Free PLP absorbs strongly at 388 nm. As the hydrazine reacts with PLP, a new peak will emerge between 370–430 nm (indicating hydrazone complex formation).
Validation: Calculate the reaction kinetics over 60 minutes. A rapid decrease in the 388 nm peak confirms the compound's potential to induce GABA-depletion-mediated seizures.
Rationale: Hydrazine derivatives deplete glutathione and cause oxidative stress before overt apoptosis occurs[2]. Capturing both metrics simultaneously ensures the observed cell death is mechanistically linked to the hydrazine moiety.
Cell Culture: Seed HepG2 human hepatocytes at 1x10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate overnight.
Fluorogenic Probing: Wash cells and pre-load with 10 µM DCFDA (to measure ROS) and 50 µM Monochlorobimane (mBCl, to measure GSH) in serum-free media for 30 minutes.
Exposure: Aspirate the probe solution and dose the cells with the phosphonic acid derivatives (10–200 µM).
Validation: A self-validating toxic response will show an inverse correlation: a sharp spike in DCFDA fluorescence (ROS generation) immediately followed by a crash in mBCl fluorescence (GSH depletion).
Preclinical in vitro workflow for comparative hepatotoxicity and neurotoxicity screening.
Conclusion
While (1-Hydrazinylethyl)phosphonic acid derivatives offer unique structural properties for organophosphorus chemistry, their development must be tightly gated by rigorous toxicity screening. The hydrazine moiety acts as a dual-threat pharmacophore, driving both ROS-mediated hepatotoxicity and PLP-depletion-mediated neurotoxicity. Drug development professionals must utilize targeted, mechanism-specific assays—rather than generic viability screens—to accurately map the safety profiles of these compounds against established alternatives.
validating structural integrity of (1-Hydrazinylethyl)phosphonic acid via X-ray crystallography
An in-depth technical analysis and methodological guide for the structural elucidation of small-molecule organophosphorus compounds. Executive Summary: The Structural Complexity of Organophosphonates (1-Hydrazinylethyl)p...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and methodological guide for the structural elucidation of small-molecule organophosphorus compounds.
Executive Summary: The Structural Complexity of Organophosphonates
(1-Hydrazinylethyl)phosphonic acid (Molecular Formula: C₂H₉N₂O₃P; MW: 140.08 g/mol ) is a highly polar, low-molecular-weight organophosphorus compound[1]. Featuring a chiral center at the α-carbon, a basic hydrazine moiety, and an acidic phosphonate group, this molecule is a prime candidate for acting as a transition-state analog in enzyme inhibition studies[2].
For drug development professionals and structural biologists, confirming the structural integrity of such molecules is not a trivial task. The molecule's tendency to form zwitterions and complex intermolecular hydrogen-bonded networks in the solid state makes absolute structural validation critical[3]. This guide objectively compares the efficacy of X-ray crystallography against alternative spectroscopic methods (NMR, MS, IR) and provides a self-validating, field-proven protocol for definitive 3D structural elucidation.
The Analytical Conundrum: Spectroscopic Methods vs. X-ray Crystallography
While a multi-technique approach is standard in small-molecule characterization, relying solely on spectroscopic methods leaves critical structural ambiguities unresolved.
Nuclear Magnetic Resonance (NMR): Solution-state ¹H, ¹³C, and ³¹P NMR are indispensable for confirming atomic connectivity and the presence of the phosphonate group. However, NMR provides an ensemble average of rapidly interconverting conformers in solution. Without the use of complex chiral derivatizing agents, NMR cannot definitively assign the absolute stereochemistry at the C1 chiral center[4]. Furthermore, the zwitterionic proton-transfer state cannot be directly observed in solution due to rapid solvent exchange.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides exact mass and fragmentation patterns, confirming the molecular formula. However, MS is a gas-phase technique that strips away all 3D spatial geometry and intermolecular interaction data[5].
Small-Molecule X-ray Crystallography: This remains the gold standard. It provides precise atomic-level resolution, unequivocal assignment of absolute stereochemistry via anomalous dispersion, and direct visualization of the solid-state hydrogen-bonding network[4].
Quantitative Performance Comparison
The following table summarizes the comparative analytical power of these techniques for validating (1-Hydrazinylethyl)phosphonic acid.
Analytical Technique
Primary Data Output
Absolute Stereochemistry
Zwitterion Confirmation
H-Bonding Mapping
Throughput
X-ray Crystallography
3D atomic coordinates, bond lengths/angles
Yes (via Flack parameter)
Yes (direct proton mapping)
Yes (solid-state)
Low (requires crystal)
Solution-State NMR
Connectivity, chemical environment
No (requires derivatization)
No (solvent exchange)
No (solution averages)
High
Mass Spectrometry
Exact mass, fragmentation patterns
No
No
No
Very High
FT-IR Spectroscopy
Functional group vibrations
No
Inferred (peak shifts)
Inferred
High
Visualization of the Structural Validation Logic
The workflow below illustrates the self-validating logic required to move from bulk synthesis to a definitively solved 3D structure.
Workflow for the structural validation of (1-Hydrazinylethyl)phosphonic acid.
Methodology: A Self-Validating X-ray Crystallography Protocol
To achieve a high-resolution structure of (1-Hydrazinylethyl)phosphonic acid, the experimental design must account for its high polarity and potential to form amorphous precipitates rather than ordered crystals.
Causality: Highly polar phosphonic acids tend to crash out of solution rapidly due to strong, uncontrolled hydrogen bonding. Vapor diffusion allows for a thermodynamically controlled approach to supersaturation, minimizing kinetic defects (twinning).
Solvent Selection: Dissolve 10 mg of the purified compound in a minimum volume (e.g., 0.5 mL) of HPLC-grade water (the solvent).
Antisolvent Setup: Place the open vial containing the aqueous solution inside a larger, sealed chamber containing 5 mL of isopropanol (the antisolvent).
Incubation: Store the chamber in a vibration-free incubator at 4°C. Causality: Lowering the temperature decreases the diffusion rate of the isopropanol vapor into the aqueous phase, promoting the nucleation of fewer, higher-quality single crystals.
Phase 2: Diffraction Data Collection
Causality: Choosing the correct X-ray source is paramount for chiral molecules lacking heavy transition metals.
Crystal Mounting: Select a single, optically clear crystal (approx. 0.1 x 0.1 x 0.2 mm). Coat it in Paratone-N oil and mount it on a MiTeGen loop.
Cryo-Cooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryo-cooling minimizes thermal atomic motion (Debye-Waller factors), drastically improving the resolution of high-angle diffraction spots.
Radiation Source: Utilize a diffractometer equipped with a Copper (Cu Kα, λ = 1.5418 Å) microfocus source rather than Molybdenum (Mo Kα). Causality: The phosphorus atom (Z=15) exhibits a significantly stronger anomalous scattering signal at the Cu Kα wavelength. This signal is an absolute requirement for calculating a reliable Flack parameter to definitively assign the C1 stereocenter.
Phase 3: Structure Solution and Refinement
Causality: The refinement process must act as a self-validating mathematical proof of the chemical structure.
Phase Solution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).
Anisotropic Refinement: Refine all non-hydrogen atoms (P, O, N, C) anisotropically using full-matrix least-squares on F² (e.g., SHELXL).
Hydrogen Atom Location (The Zwitterion Proof): Do not place the acidic and basic hydrogen atoms in calculated positions. Instead, locate them objectively from the residual electron density in the difference Fourier map. Causality: Finding the proton localized on the hydrazine nitrogen rather than the phosphonate oxygen provides definitive, undeniable proof that the molecule exists as a zwitterion in the solid state.
Absolute Structure Validation: Check the refined Flack parameter. A value near 0.0 (with a low standard uncertainty, e.g., 0.02 ± 0.04) mathematically validates that the correct enantiomer has been modeled.
Conclusion
While NMR and Mass Spectrometry are excellent tools for rapid purity screening and connectivity checks, they are fundamentally limited when applied to the 3D structural validation of small, polar, chiral molecules. By employing X-ray crystallography with Cu Kα radiation and rigorous electron-density mapping, researchers can definitively establish the absolute stereochemistry and zwitterionic nature of (1-Hydrazinylethyl)phosphonic acid, providing the uncompromising structural ground truth required for downstream drug discovery applications.
Frontiers in Pharmacology / PMC. "Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes".[5]
URL:
The management and disposal of specialized organophosphorus compounds like (1-Hydrazinylethyl)phosphonic acid (CAS: 60347-07-1) require rigorous adherence to environmental health and safety (EHS) protocols. Because this...
Author: BenchChem Technical Support Team. Date: April 2026
The management and disposal of specialized organophosphorus compounds like (1-Hydrazinylethyl)phosphonic acid (CAS: 60347-07-1) require rigorous adherence to environmental health and safety (EHS) protocols. Because this molecule contains both a phosphonic acid moiety and a reactive hydrazine functional group, its waste stream presents unique physicochemical challenges.
As a Senior Application Scientist, I approach laboratory disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. Proper waste management ensures laboratory safety, prevents cross-contamination, and maintains compliance with federal regulations.
Below is the comprehensive operational and logistical plan for the safe handling and disposal of (1-Hydrazinylethyl)phosphonic acid in a professional research environment.
Hazard Characterization and Causality
Before implementing a disposal protocol, we must understand the chemical causality that dictates our handling strategy.
The Hydrazine Moiety: Hydrazine derivatives are typically strong reducing agents and can be highly reactive. In the presence of strong oxidizers, they can undergo exothermic decomposition. Therefore, causality dictates that this compound must be strictly segregated from oxidizing waste streams (e.g., nitric acid, peroxides, permanganates) to prevent in-container pressurization or thermal runaway[1].
The Phosphonic Acid Moiety: The presence of the phosphonic acid group imparts acidic properties to the molecule. It can corrode incompatible metal containers over time. Consequently, high-density polyethylene (HDPE) or glass containers are required for waste accumulation, rather than metal cans[1].
Critical Safety Note: In the United States, the Environmental Protection Agency (EPA) strictly regulates the treatment of hazardous waste. Laboratory personnel should never attempt to chemically neutralize or destroy (1-Hydrazinylethyl)phosphonic acid waste at the bench (e.g., via bleach oxidation) unless that neutralization is an explicitly approved, permitted step within the documented experimental protocol. Unauthorized benchtop destruction is considered "treating hazardous waste without a permit" and violates the Resource Conservation and Recovery Act (RCRA)[2].
Operational Waste Management Protocol
The following step-by-step methodology outlines the self-validating system for managing this chemical from the point of generation to EHS transfer. This workflow is grounded in the National Research Council's Prudent Practices in the Laboratory and EPA Subpart K regulations for academic and research laboratories[2][3].
Select a Compatible Container: Utilize a chemically compatible, sealable container. A clear glass or translucent HDPE Nalgene bottle is optimal, allowing visual inspection of the waste level without opening the vessel.
Establish the Satellite Accumulation Area (SAA): Place the container in a designated SAA at or near the point of generation (e.g., inside the fume hood where the experiment is conducted). The SAA must remain under the control of the operator generating the waste[2].
Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) to capture any potential spills or leaks. Ensure no incompatible wastes (like oxidizers) share the same secondary containment[4].
Step 2: EPA-Compliant Labeling
Immediate Identification: The moment the first drop of waste enters the container, affix a hazardous waste label.
Nomenclature: Write the full chemical name—"(1-Hydrazinylethyl)phosphonic acid"—and the primary solvent (if in solution). Do not use abbreviations, acronyms, or structural formulas, as these violate EPA labeling requirements and complicate emergency response[5].
Hazard Indication: Check the appropriate hazard boxes on the label. For this compound, indicate "Toxic" and "Corrosive" (due to the acid group), and note "Reducing Agent" in the remarks.
Step 3: Logistical Transfer and EHS Manifesting
Volume Monitoring: Monitor the SAA container. EPA regulations mandate that SAA volumes must not exceed 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste). While this compound is typically generated in small milligram-to-gram quantities, the container should be submitted for pickup when it is 80% full to prevent overfilling[2].
Initiate Pickup Request: Utilize your institution's EHS software (e.g., SciShield, BioRAFT) to submit a hazardous waste pickup request. Include the exact composition, volume, and physical state (solid/liquid)[4].
Transfer to Central Accumulation Area (CAA): Trained EHS professionals will retrieve the waste and transfer it to the facility's CAA, where the formal RCRA hazardous waste determination and coding are finalized before off-site shipment to a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].
Quantitative Waste Segregation Data
To ensure a self-validating safety system, laboratories must utilize strict segregation matrices. Table 1 summarizes the logistical parameters for (1-Hydrazinylethyl)phosphonic acid waste.
Table 1: Logistical Parameters for (1-Hydrazinylethyl)phosphonic Acid Disposal
Parameter
Specification / Requirement
Scientific Rationale
Primary Hazard Class
Corrosive / Toxic
Acidic phosphonate group; biological activity of hydrazine derivatives.
Incompatible Materials
Strong oxidizers, heavy metal salts, strong bases
Risk of exothermic redox reactions or violent decomposition.
Approved Containers
HDPE, PTFE, or Borosilicate Glass
Resistance to acidic corrosion; prevents leaching.
Secondary Containment
Required (Polypropylene tray)
Mitigates risk of primary container failure in the SAA.
Max SAA Accumulation
< 55 Gallons (Standard RCRA)
Limits total hazard exposure within the active laboratory space.
Workflow Visualization
The following diagram maps the logical relationship between the researcher's operational duties and the institutional EHS infrastructure, ensuring an unbroken chain of custody for hazardous materials.
Caption: EPA/RCRA-compliant logistical workflow for the disposal of laboratory chemical waste.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]
National Research Council. (1995). Management of Waste - Prudent Practices in the Laboratory. National Academies Press. Available at:[Link]
United States Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at:[Link]
United States Environmental Protection Agency (EPA). (2026). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at:[Link]
Personal protective equipment for handling (1-Hydrazinylethyl)phosphonic acid
Advanced Laboratory Safety and EHS Protocols for Handling (1-Hydrazinylethyl)phosphonic Acid As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of sc...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Laboratory Safety and EHS Protocols for Handling (1-Hydrazinylethyl)phosphonic Acid
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of scientifically grounded, self-validating protocols. When working with complex bifunctional molecules like (1-Hydrazinylethyl)phosphonic acid (CAS: 60347-07-1)[1], researchers must account for the synergistic hazards presented by both functional groups.
This guide provides drug development professionals and researchers with the mechanistic rationale and operational methodologies required to handle this compound safely within a professional, appropriately equipped laboratory environment.
Mechanistic Hazard Assessment: The Causality of Risk
To design an effective safety protocol, we must first understand the molecular behavior of the substance. (1-Hydrazinylethyl)phosphonic acid presents a dual-hazard profile:
The Hydrazine Moiety (Toxicity & Reactivity): Hydrazine derivatives are potent reducing agents and systemic toxins[2]. Mechanistically, they can penetrate the skin and react with pyridoxal 5'-phosphate (Vitamin B6) in the body, inhibiting the synthesis of the inhibitory neurotransmitter GABA. This can lead to severe central nervous system (CNS) overstimulation, tremors, and hepatotoxicity[3]. Furthermore, they pose a severe flammability and reactivity risk when exposed to oxidizers[2].
The Phosphonic Acid Moiety (Corrosivity): Alkylphosphonic acids are strong proton donors that can cause rapid coagulative necrosis upon contact with biological tissues. They are highly corrosive to the skin, eyes, and mucous membranes, and can react violently with strong bases or water (if in concentrated, anhydrous forms).
Because of this dual nature, standard laboratory precautions (e.g., basic nitrile gloves and safety glasses) are categorically insufficient.
Personal Protective Equipment (PPE) Specifications
Every piece of PPE must be selected based on the specific permeation and degradation data of the chemical's functional groups.
PPE Category
Specification & Scientific Rationale
Hand Protection
Butyl Rubber or Laminated (e.g., Silver Shield®) Gloves. Rationale: Hydrazine derivatives rapidly permeate standard nitrile and latex gloves. Butyl rubber provides a breakthrough time of >480 minutes for hydrazines, while also resisting the corrosive nature of the phosphonic acid group.
Eye & Face
Chemical Splash Goggles + Full-Face Shield. Rationale: The corrosive phosphonic acid group can cause irreversible corneal damage within seconds of contact. A face shield prevents droplet inhalation and facial skin exposure.
Body Protection
Tychem® Suit or Heavy-Duty Chemical-Resistant Lab Coat. Rationale: Woven cotton lab coats absorb liquids, holding the corrosive and systemically toxic compound against the skin. A non-permeable barrier is mandatory.
Respiratory
NIOSH-Approved Full-Face Respirator (ABEK-P3 cartridges) or SCBA. Rationale: Required if handling powders (dust hazard) or operating outside a certified fume hood. Hydrazine vapors are highly toxic by inhalation[3].
Step-by-Step Operational Workflow
The following methodology ensures a self-validating system where each step confirms the safety of the preceding one.
Phase 1: Pre-Operational Readiness
Verify Engineering Controls: Ensure the chemical fume hood is certified and operating with a face velocity of 80–100 feet per minute (fpm). Do not proceed if the flow alarm is triggered.
Clear the Workspace: Remove all incompatible materials from the hood. This strictly includes oxidizing agents (e.g., peroxides, nitrates, halogens) and heavy metal salts, which can catalyze the explosive decomposition of the hydrazine moiety[2].
Don PPE: Inspect butyl gloves for pinhole leaks using the inflation method prior to donning.
Phase 2: Material Handling
Inert Atmosphere (If applicable): If the specific salt or free-base form is highly sensitive to oxidation, perform transfers using a Schlenk line or within an argon/nitrogen-purged glove box.
Weighing: Never weigh the dry powder on an open bench. Use an enclosed analytical balance within the fume hood to prevent the aerosolization of corrosive/toxic dust.
Dissolution: Add the compound slowly to the solvent. Because phosphonic acids can release heat upon dissolution (exothermic reaction), use a cooling bath (ice/water) if preparing high-concentration solutions.
Phase 3: Decontamination & Spill Response
Small Spills (Inside Hood): Do not attempt to neutralize the spill with improvised household chemicals (e.g., bleach), as reacting hydrazines with hypochlorites can release highly toxic chloramine or nitrogen gas violently.
Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite).
Collection: Using non-sparking tools, scoop the absorbed material into a compatible High-Density Polyethylene (HDPE) waste container.
Disposal and Waste Management Plan
Improper disposal of bifunctional molecules poses severe environmental and facility risks.
Segregation: Waste containing (1-Hydrazinylethyl)phosphonic acid must be strictly segregated from nitric acid waste, organic peroxide waste, and heavy metal waste streams to prevent spontaneous in-drum reactions.
Containment: Store waste in vented HDPE containers. Glass containers should be avoided for primary waste collection due to the risk of pressurization and shattering if trace decomposition occurs.
Labeling & EHS Hand-off: Label clearly as "Hazardous Waste: Corrosive, Toxic (Contains Hydrazine Derivative and Phosphonic Acid)." Disposal must be exclusively managed by a certified hazardous waste contractor; under no circumstances should this material be discharged into the municipal sewer system.
Operational Safety & Exposure Mitigation Workflow
Caption: Workflow for handling bifunctional hazardous chemicals, max width 760px.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6061, Methylhydrazine" (Used for baseline hydrazine derivative toxicity data). PubChem. Retrieved from:[Link]